molecular formula C9H10ClNO B13262125 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride

Cat. No.: B13262125
M. Wt: 183.63 g/mol
InChI Key: BMVYTBSULRIIRN-IPZCTEOASA-N
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Description

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride ( 2609-84-9) is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol . This compound is offered as a high-purity (95%) solid for research applications . The incorporation of a pyridinyl group in a molecular structure, followed by its conversion to a hydrochloride salt, is a recognized strategy in medicinal chemistry to significantly enhance water solubility, thereby improving the compound's suitability for biological and pharmacological testing . Researchers value this compound as a key synthetic intermediate for developing novel therapeutic agents. Its structure makes it a valuable building block in organic synthesis and pharmaceutical development, particularly for creating potential prodrugs. For instance, analogous pyridinyl-containing compounds are being investigated as first-in-class antimitotic prodrugs that are bioactivated by the enzyme cytochrome P450 (CYP) 1A1, showing high selectivity toward certain breast cancer cells . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or other human use. Proper handling procedures and safe laboratory practices should always be followed.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

(E)-4-pyridin-2-ylbut-3-en-2-one;hydrochloride

InChI

InChI=1S/C9H9NO.ClH/c1-8(11)5-6-9-4-2-3-7-10-9;/h2-7H,1H3;1H/b6-5+;

InChI Key

BMVYTBSULRIIRN-IPZCTEOASA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=N1.Cl

Canonical SMILES

CC(=O)C=CC1=CC=CC=N1.Cl

Origin of Product

United States

Foundational & Exploratory

"4-(Pyridin-2-yl)but-3-en-2-one hydrochloride" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride (CAS: 2609-84-9) is a bifunctional heterocyclic building block characterized by an


-unsaturated ketone (enone) moiety linked to a pyridine ring.[1] This "pyridine-chalcone" hybrid serves as a critical electrophile in organic synthesis, particularly in the construction of fused heterocycles like indolizines and as a warhead in medicinal chemistry for covalent inhibition strategies.

This guide details the physicochemical profile, optimized synthetic protocols, and reactivity mechanisms of this compound, designed for researchers in drug discovery and materials science.

Part 1: Molecular Architecture & Physicochemical Profile

The hydrochloride salt form is preferred over the free base due to enhanced stability against polymerization and improved water solubility, facilitating handling in aqueous-compatible reaction media.

Structural Specifications
  • IUPAC Name: (E)-4-(pyridin-2-yl)but-3-en-2-one hydrochloride

  • Common Name: 2-Pyridylacetone enone HCl; Pyridine-chalcone analog

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 183.63 g/mol (Salt); 147.17 g/mol (Free Base)

  • CAS Number: 2609-84-9 (HCl salt); 1122-62-9 (Free base)

Physicochemical Data Table
PropertyValue / DescriptionNote
Appearance Pale yellow to off-white crystalline solidFree base is often a yellow oil/low-melting solid.
Melting Point 154–157 °C (Decomposes)Sharp melting point indicates high purity.
Solubility Soluble in Water, Methanol, DMSOLimited solubility in non-polar solvents (Hexane, Et2O).
pKa (Pyridine N) ~5.2 (Conjugate acid)The pyridine nitrogen is protonated in the HCl salt.
Reactivity Class Michael Acceptor (Electrophile)High susceptibility to nucleophilic attack at the

-carbon.

Part 2: Synthetic Pathways & Optimization

The synthesis follows a classic Claisen-Schmidt (Aldol) condensation followed by acidification. The critical control point is preventing the polymerization of the free base prior to salt formation.

Optimized Synthesis Protocol

Objective: Synthesis of 4-(Pyridin-2-yl)but-3-en-2-one HCl on a 10g scale.

Reagents:

  • 2-Pyridinecarboxaldehyde (1.0 eq)

  • Acetone (Excess, serves as solvent/reactant)

  • Sodium Hydroxide (10% aq. solution)

  • Hydrochloric acid (4M in Dioxane or Ether)

Step-by-Step Methodology:

  • Condensation: Dissolve 2-pyridinecarboxaldehyde (10.7 g, 100 mmol) in Acetone (50 mL). Cool to 0–5 °C.

  • Base Addition: Dropwise add 10% NaOH (10 mL) over 30 minutes. Maintain temperature <10 °C to favor the trans-(E)-isomer and prevent self-condensation of acetone.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane).

  • Workup (Free Base): Neutralize with dilute HCl to pH 7-8. Extract with Dichloromethane (3 x 50 mL). Dry organic layer over

    
     and concentrate in vacuo. Critical:  Do not heat above 40 °C; the free base is heat-sensitive.
    
  • Salt Formation: Dissolve the crude yellow oil in minimal anhydrous Ethanol. Cool to 0 °C. Add HCl (4M in Dioxane) dropwise until precipitation is complete (pH ~2).

  • Purification: Filter the solid and recrystallize from Ethanol/Ether to yield the hydrochloride salt.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Pyridinecarboxaldehyde Reagent Acetone + 10% NaOH (0-5 °C) Start->Reagent Dissolution Intermediate Intermediate: Aldol Adduct (Free Base) Reagent->Intermediate Claisen-Schmidt Condensation Acidification Acidification: HCl in Dioxane/Ether Intermediate->Acidification Solvent Extraction & Drying Product Final Product: 4-(Pyridin-2-yl)but-3-en-2-one HCl Acidification->Product Precipitation & Recrystallization

Figure 1: Step-wise synthetic workflow for the hydrochloride salt formation.

Part 3: Reactivity Profile (The "Warhead")

This compound acts as a "chemical chameleon," capable of simple Michael additions or complex cycloadditions depending on the reaction partner.

Michael Addition (Covalent Modification)

The


-unsaturated ketone is a potent Michael acceptor. In biological systems or synthesis, soft nucleophiles (Thiols, Amines) attack the 

-position.
  • Mechanism: The pyridine ring (electron-withdrawing) enhances the electrophilicity of the alkene, making it more reactive than standard benzylideneacetone.

  • Application: Cysteine profiling in proteomics; synthesis of

    
    -amino ketones.
    
Indolizine Synthesis (Cyclization)

The most high-value application is the synthesis of Indolizines (fused 5,6-membered rings) via reaction with pyridinium ylides or


-halo ketones. This is a key route to fluorescent dyes and pharmaceutical scaffolds.

Mechanism (Ortoleva-King Type):

  • Alkylation: Pyridine nitrogen attacks an

    
    -halo ketone.
    
  • Cyclization: The resulting pyridinium salt undergoes base-mediated 1,5-cyclization with the enone moiety.

Reactivity Logic Diagram

Reactivity Core 4-(Pyridin-2-yl)but-3-en-2-one HCl Nucleophile Soft Nucleophile (R-SH, R-NH2) Core->Nucleophile  Conjugate Addition   Dipole Pyridinium Ylide / Alpha-Halo Ketone Core->Dipole  [3+2] Cycloaddition   MichaelAdduct Michael Adduct (Beta-functionalized ketone) Nucleophile->MichaelAdduct Indolizine Indolizine Scaffold (Fused Heterocycle) Dipole->Indolizine

Figure 2: Divergent reactivity pathways leading to acyclic adducts or fused heterocycles.

Part 4: Biological Implications & Applications[2]

Drug Discovery (Chalcone Scaffolds)

The structure mimics the "chalcone" pharmacophore, known for:

  • Antimicrobial Activity: Disruption of cell membranes in MRSA strains.

  • Anticancer Potential: Inhibition of tubulin polymerization.

  • Enzyme Inhibition: The enone warhead can covalently modify active site cysteines in kinases.

Handling & Safety (MSDS Summary)
  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • Storage: Hygroscopic. Store at 2–8 °C under inert gas (Argon/Nitrogen).

  • Disposal: Neutralize with dilute base before disposal as organic waste.

References

  • Synthesis & Properties: ChemScene. "4-(Pyridin-2-yl)but-3-en-2-one hydrochloride Product Data." Link

  • Indolizine Synthesis: Liu, R. R., et al. "Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives."[2] Organic Letters, 2015.[2] Link

  • General Reactivity: Organic Chemistry Portal. "Synthesis of Indolizines." Link

  • Biological Relevance: PubChem. "4-[(Pyridin-2-yl)amino]but-3-en-2-one Compound Summary."[3] (Structural analog comparison). Link

Sources

Technical Monograph: 4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Utility, and Handling Protocols

Executive Summary & Molecular Identity

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride is a functionalized aza-chalcone derivative characterized by an electron-deficient alkene conjugated with both a pyridine ring and a carbonyl group.[1] This unique electronic structure establishes it as a potent Michael acceptor and a versatile building block in heterocyclic synthesis.[1]

While the free base is often an oil or low-melting solid prone to polymerization, the hydrochloride salt is the preferred form for storage and handling due to enhanced thermal stability and crystallinity.[1]

Core Physicochemical Data

The following data establishes the baseline identity for the hydrochloride salt.

ParameterValueNotes
IUPAC Name (E)-4-(Pyridin-2-yl)but-3-en-2-one hydrochlorideTrans-isomer is thermodynamically dominant.[1]
CAS Number 2609-84-9 (Salt)Free base CAS: 1122-62-9
Molecular Formula

Stoichiometry: 1:1 (Base:Acid)
Molecular Weight 183.63 g/mol Free Base: 147.17 g/mol + HCl: 36.46 g/mol
Physical State Crystalline SolidHygroscopic; store under desiccant.[1]
Solubility Water, Methanol, DMSOLimited solubility in non-polar solvents (Hexane/Et₂O).

Synthetic Pathway & Mechanism

The synthesis of 4-(Pyridin-2-yl)but-3-en-2-one relies on the Claisen-Schmidt condensation , a specific type of mixed aldol condensation between an aromatic aldehyde and an enolizable ketone.[1]

Reaction Protocol

Reagents: 2-Pyridinecarboxaldehyde (Picolinaldehyde), Acetone, Aqueous NaOH (10%), Hydrochloric acid (conc. or gas).[1]

  • Enolate Formation: Acetone is deprotonated by NaOH to form the enolate ion.[1]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde.[1]

  • Dehydration: The resulting

    
    -hydroxy ketone undergoes base-catalyzed elimination of water (E1cB mechanism) to yield the conjugated enone (free base).[1]
    
  • Salt Formation: The free base is dissolved in ethanol/ether, and HCl is introduced to precipitate the hydrochloride salt.

Synthetic Workflow Diagram

The following diagram illustrates the critical process flow and intermediate states.

SynthesisWorkflow Reagents Reagents: 2-Pyridinecarboxaldehyde + Acetone Intermediate Intermediate: Aldol Adduct (β-hydroxy ketone) Reagents->Intermediate NaOH (aq) 0-5°C FreeBase Free Base: 4-(Pyridin-2-yl)but-3-en-2-one (Oil/Low-melt Solid) Intermediate->FreeBase -H₂O (Dehydration) Salt Final Product: HCl Salt (Crystalline Solid) FreeBase->Salt + HCl (g/ethereal) Precipitation

Figure 1: Step-wise synthetic workflow from precursors to the stable hydrochloride salt.

Structural Characterization (Spectroscopy)

Validation of the structure requires confirming the presence of the alkene, the pyridine ring, and the ketone.[1]

1H-NMR Analysis (Predicted in DMSO-d6)

The NMR spectrum is distinct due to the large coupling constant of the vinylic protons, indicating the trans (E) geometry.

PositionProton TypePredicted Shift (

ppm)
MultiplicityCoupling (

)
Structural Insight
Alkene

-CH (to C=O)
7.10 - 7.25Doublet15-16 HzIndicates trans-alkene geometry.[1]
Alkene

-CH (to Py)
7.60 - 7.80Doublet15-16 HzDeshielded by pyridine ring.[1]
Methyl

2.35 - 2.45Singlet-Methyl ketone moiety.[1]
Pyridine Aromatic H7.40 - 8.70Multiplets-Typical pyridine pattern; H-6 is most deshielded (~8.7).[1]
Mass Spectrometry[1][2][3]
  • ESI-MS (+): The salt dissociates in solution.[1]

  • Observed Ion:

    
     peak at m/z 148.08  (corresponding to the protonated free base 
    
    
    
    ).
  • Note: You will not observe the molecular weight of the salt (183.63) directly in MS, only the cation.

Reactivity & Applications

The molecule's value lies in its dual electrophilic nature .[1] It possesses two electrophilic sites: the carbonyl carbon and the


-carbon of the alkene (Michael position).
Michael Acceptor Capabilities

The electron-withdrawing effect of the pyridine ring (especially when protonated/quaternized) and the carbonyl group makes the


-carbon highly susceptible to nucleophilic attack by thiols, amines, and carbanions.[1]
  • Application: Covalent inhibition of enzymes (cysteine targeting) or synthesis of

    
    -substituted ketones.[1]
    
Heterocycle Synthesis

This compound is a "linchpin" reagent for constructing larger heterocycles.[1]

  • Pyrazolines: Reaction with hydrazine derivatives yields pyrazolines.

  • Pyrimidines: Reaction with guanidine or urea yields substituted pyrimidines.

Reaction Pathway Diagram

ReactivityPathways Core 4-(Pyridin-2-yl)but-3-en-2-one (Electrophile) MichaelAdduct Michael Adduct (β-functionalized ketone) Core->MichaelAdduct 1,4-Addition (Soft Nucleophiles) Pyrazoline Pyrazoline Derivative (Cyclization) Core->Pyrazoline Condensation + Cyclization Nuc1 Thiol/Amine (Nu-) Nuc1->Core Nuc2 Hydrazine (NH₂NH₂) Nuc2->Core

Figure 2: Divergent synthetic pathways: 1,4-addition vs. cyclocondensation.[1]

Handling & Stability Protocols

Storage Conditions
  • Hygroscopicity: Pyridine salts are notoriously hygroscopic. Absorption of water alters the effective molecular weight, leading to stoichiometry errors in reactions.

  • Protocol: Store in a desiccator at 2-8°C. If the solid becomes sticky or liquefies, recrystallize from Ethanol/Ether before use.

Stability in Solution
  • Solvent Choice: Stable in DMSO and Methanol for days at room temperature.

  • Avoid: Prolonged storage in basic aqueous buffers, which can trigger retro-aldol reactions (degradation back to aldehyde and acetone) or polymerization.

Safety (E-E-A-T)
  • Toxicity: Pyridine derivatives are potential skin irritants and CNS depressants.

  • PPE: Nitrile gloves and safety glasses are mandatory.

  • Waste: Dispose of as halogenated organic waste due to the HCl component.[1]

References

  • PubChem. (n.d.).[2][3] 4-[(Pyridin-2-yl)amino]but-3-en-2-one Compound Summary (Structural Analog Reference). Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC. Retrieved from [Link]

Sources

"4-(Pyridin-2-yl)but-3-en-2-one hydrochloride" physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Physical Properties of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physical properties is foundational to its application. This guide provides a comprehensive technical overview of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride, a heterocyclic building block. We will delve into its structural and physicochemical characteristics, alongside detailed protocols for its analytical characterization.

Chemical Identity and Molecular Structure

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride is an organic salt consisting of the protonated form of an α,β-unsaturated ketone tethered to a pyridine ring. The hydrochloride form generally enhances the compound's stability and aqueous solubility, which are critical considerations for its handling and use in various reaction conditions.

IdentifierValueSource
CAS Number 2609-84-9[1]
Molecular Formula C₉H₁₀ClNO[1]
Molecular Weight 183.63 g/mol [1]
SMILES CC(C=CC1=NC=CC=C1)=O.[H]Cl[1]

The molecule's structure combines a reactive α,β-unsaturated ketone system, a key functional group in synthetic chemistry, with the coordinating and base-like properties of a pyridine ring. The protonation at the pyridine nitrogen significantly alters the electronic properties of the aromatic ring, which influences its reactivity and spectroscopic characteristics.

Caption: Chemical structure of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride.

Physicochemical Properties and Handling

The physical state and solubility are paramount for designing experiments, whether for organic synthesis or biological assays. While specific experimental data for this exact compound is sparse in publicly available literature, we can infer key properties from its structure and data on analogous compounds like pyridine hydrochloride.

PropertyValue / ObservationRationale / Reference
Appearance Likely a white to tan crystalline solid.Based on the appearance of similar organic hydrochlorides like pyridine hydrochloride.[2][3]
Melting Point Not specified. Expected to be a sharp melting point.Pyridine hydrochloride melts at 145-147 °C.[2][3] The larger substituent may alter this value.
Boiling Point Not specified.Pyridine hydrochloride boils at 222-224 °C.[2][3]
Solubility Expected to be soluble in water, ethanol, and other polar protic solvents.The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding, enhancing solubility in polar solvents. Pyridine hydrochloride is soluble in water, ethanol, and chloroform.[4]
Hygroscopicity Expected to be hygroscopic.The salt nature, particularly of pyridinium chlorides, readily attracts atmospheric water.[2][3][4]
Storage Store sealed in a dry environment at 2-8°C.To prevent degradation from moisture and heat, standard for hygroscopic and potentially reactive compounds.[1]

Expert Insight: The hygroscopic nature of this compound cannot be overstated. When preparing solutions for quantitative analysis (e.g., creating a standard curve), it is crucial to handle the solid in a low-humidity environment (like a glove box) or to determine the water content of the solid beforehand to correct the concentration.

Spectroscopic Characterization Protocols

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectral characteristics and standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms. For this compound, ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Spectral Features: The formation of the hydrochloride salt causes a significant down-field shift for all protons on the pyridine ring.[5] This is due to the deshielding effect of the positive charge on the nitrogen atom, which withdraws electron density from the ring.

  • Pyridyl Protons: Expect 4 signals in the aromatic region (typically δ 7.5-9.0 ppm), likely appearing as doublets or triplets, shifted downfield compared to the free base.

  • Vinylic Protons (-CH=CH-): Two doublets are expected in the olefinic region (typically δ 6.5-8.0 ppm). The coupling constant (J-value) between them will be indicative of the alkene geometry (trans or cis).

  • Methyl Protons (-CH₃): A singlet corresponding to three protons will be present, typically in the upfield region (δ 2.0-2.5 ppm).[6]

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts due to its excellent dissolving power for polar compounds.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), although the residual solvent peak is often used for calibration.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Comments
Pyridinium Cation ~1540 cm⁻¹The protonation of the pyridine ring gives rise to characteristic absorption bands.[7]
Ketone (C=O) 1670-1690 cm⁻¹Conjugation with the C=C double bond lowers the stretching frequency compared to a simple ketone.
Alkene (C=C) 1600-1640 cm⁻¹Stretching vibration of the carbon-carbon double bond.
Aromatic C=C/C=N 1400-1600 cm⁻¹Multiple bands corresponding to the ring stretching of the pyridine moiety.
Vinylic/Aromatic C-H 3000-3100 cm⁻¹C-H stretching vibrations.

Protocol for IR Analysis (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic peaks and correlate them with the known functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. Electrospray Ionization (ESI) is well-suited for this polar, pre-ionized compound.

Expected Mass Spectrum Features: In positive ion mode ESI-MS, the spectrum will not show the mass of the intact salt, but rather the mass of the protonated free base.

  • Base Peak: The primary ion observed will be the protonated molecule [M+H]⁺, where M is the free base (C₉H₉NO). The expected m/z (mass-to-charge ratio) would be approximately 148.07.

Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[8]

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, desolvation gas flow) should be optimized to achieve a stable signal.[8]

  • Data Analysis: Identify the m/z of the parent ion and compare it to the calculated exact mass of the protonated molecule. Analyze any significant fragment ions to corroborate the proposed structure.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Compound Weigh Compound Dissolve Dissolve in Solvent (e.g., MeOH, DMSO-d6) Compound->Dissolve NMR NMR Spectroscopy Dissolve->NMR IR IR Spectroscopy Dissolve->IR MS Mass Spectrometry Dissolve->MS Structure Confirm Structure NMR->Structure IR->Structure MS->Structure Purity Assess Purity Structure->Purity Report Generate Report Purity->Report

Caption: Standard analytical workflow for the characterization of the compound.

Conclusion

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride is a valuable chemical intermediate whose utility in research and development hinges on a precise understanding of its physical properties. Its identity is best confirmed through a combination of NMR, IR, and MS techniques. Key handling considerations arise from its presumed hygroscopic nature, necessitating storage in a dry, controlled environment. The protocols and expected data outlined in this guide provide a robust framework for scientists to effectively utilize and characterize this compound.

References

  • Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]

  • PubChem. 4-(Pyridin-3-yl)butan-2-one. [Link]

  • PubChem. 4-[(Pyridin-2-yl)amino]but-3-en-2-one. [Link]

  • ResearchGate. 1 H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d 3 recorded at 300 MHz. [Link]

  • PubChemLite. 4-(pyridin-3-yl)butan-2-one (C9H11NO). [Link]

  • ResearchGate. Pyridine hydrochloride in organic synthesis. [Link]

  • MDPI. Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. [Link]

  • MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

  • Google Patents.
  • Pharmaffiliates. (Z)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl methanesulfonate. [Link]

  • Waters Corporation. Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. [Link]

  • ResearchGate. A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). [Link]

  • SpectraBase. 4-[[4-(Pyridin-2-yl)morpholin-2-yl]methoxy]benzaldehyde - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Amanote Research. Infrared Spectra of 2-Pyridone and 4-Pyridone. [Link]

  • ResearchGate. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. [Link]

  • SciELO España. Solubility data and solubility parameters of barnidipine in different pure solvents. [Link]

Sources

"4-(Pyridin-2-yl)but-3-en-2-one hydrochloride" literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, properties, and applications of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride . This document is structured for researchers and drug development professionals, focusing on reproducible protocols and mechanistic insights.

Executive Summary

4-(Pyridin-2-yl)but-3-en-2-one (also known as 2-pyridylacetone enone or a pyridine chalcone analog) is a pivotal


-unsaturated ketone used primarily as a Michael acceptor in the synthesis of complex heterocycles. Its electrophilic alkene moiety allows for rapid functionalization, making it a key intermediate in the production of indolizines  (via 1,3-dipolar cycloaddition) and terpyridines  (via Kröhnke pyridine synthesis).

While the free base is often an oil or low-melting solid, the hydrochloride salt is the preferred form for storage and handling due to enhanced stability against polymerization and oxidation. This guide outlines the precision synthesis of the mono-enone, avoiding the common "dibenzalacetone-like" bis-condensation byproduct.

Chemical Identity & Properties

PropertyDescription
IUPAC Name (3E)-4-(Pyridin-2-yl)but-3-en-2-one hydrochloride
Common Names Methyl 2-pyridylvinyl ketone HCl; 2-Pyridylchalcone analog
Molecular Formula

Molecular Weight 147.17 g/mol (Free base) + 36.46 (HCl) ≈ 183.63 g/mol
Structure Pyridine ring attached to C4 of a but-3-en-2-one chain
Appearance Hygroscopic yellow to orange crystalline solid (Salt form)
Solubility Soluble in water, methanol, ethanol; sparingly soluble in ether
Structural Considerations

The molecule features a conjugated system extending from the pyridine nitrogen through the alkene to the carbonyl oxygen. This conjugation makes the


-carbon (C4) highly electrophilic, susceptible to nucleophilic attack by amines, thiols, and active methylenes.

Synthesis Protocols

Two methods are presented: Method A for bulk synthesis (cost-effective) and Method B for high purity (precision).

Method A: Modified Claisen-Schmidt Condensation (Bulk)

Objective: Selective formation of the mono-enone while suppressing the formation of 1,5-di(pyridin-2-yl)penta-1,4-dien-3-one.

Reagents:

  • Pyridine-2-carboxaldehyde (1.0 eq)

  • Acetone (3.0 – 5.0 eq) [Excess is critical]

  • Sodium Hydroxide (10% aq. solution)

  • Ethanol (Solvent)

  • Hydrochloric acid (conc. or gas)

Protocol:

  • Preparation: In a round-bottom flask, dissolve Acetone (excess) in Ethanol at 0–5°C.

  • Base Addition: Add 10% NaOH dropwise. The excess acetone ensures that enolate concentration is high relative to the aldehyde, favoring mono-addition.

  • Aldehyde Addition: Slowly add Pyridine-2-carboxaldehyde (diluted in ethanol) over 30 minutes. Maintain temperature <10°C to prevent polymerization.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).

  • Workup: Neutralize with dilute HCl to pH 7. Evaporate excess acetone/ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with Dichloromethane (DCM) (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    .
  • Salt Formation: Redissolve the crude oil in dry diethyl ether or dioxane. Bubble dry HCl gas or add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt will precipitate as a yellow solid.

  • Purification: Recrystallize from Ethanol/Ether.

Method B: Wittig Olefination (High Purity)

Objective: Quantitative conversion with zero risk of bis-condensation.

Reagents:

  • Pyridine-2-carboxaldehyde (1.0 eq)

  • 1-(Triphenylphosphoranylidene)-2-propanone (1.1 eq)

  • Toluene or THF (Anhydrous)[1]

Protocol:

  • Dissolution: Dissolve the phosphorane ylide in anhydrous Toluene.

  • Addition: Add Pyridine-2-carboxaldehyde.

  • Reflux: Heat to reflux (110°C) for 2–4 hours. The reaction is driven by the formation of solid triphenylphosphine oxide (TPPO).

  • Filtration: Cool to room temperature. Filter off the TPPO byproduct.

  • Isolation: Concentrate the filtrate to obtain the pure free base enone. Convert to HCl salt as described in Method A.

Reaction Mechanism (Claisen-Schmidt)

The formation of the product involves an initial nucleophilic attack by the acetone enolate on the aldehyde, followed by base-catalyzed dehydration (E1cB mechanism).

ReactionMechanism Acetone Acetone (Excess) Enolate Acetone Enolate (Nucleophile) Acetone->Enolate NaOH Deprotonation Aldol Aldol Intermediate (β-hydroxy ketone) Enolate->Aldol + PyAld C-C Bond Formation PyAld Pyridine-2- carboxaldehyde Enone 4-(Pyridin-2-yl) but-3-en-2-one Aldol->Enone - H2O Dehydration (E1cB) Salt HCl Salt (Final Product) Enone->Salt + HCl Protonation

Figure 1: Mechanistic pathway for the synthesis of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride.

Applications in Drug Discovery[2][3]

A. Indolizine Synthesis (Scholtz Reaction)

The compound serves as a dipolarophile. Reacting it with pyridinium ylides (generated in situ from pyridinium salts and base) yields substituted indolizines , a scaffold found in potent anti-inflammatory and anticancer agents.

B. Terpyridine Synthesis (Kröhnke Method)

This enone is a "Michael acceptor" intermediate. It reacts with N-acylmethylpyridinium salts in the presence of ammonium acetate to form 2,2':6',2''-terpyridines . These are critical ligands for metallo-pharmaceuticals (e.g., Ruthenium-based anticancer drugs).

C. Biological Activity

Research indicates that pyridine-based chalcone analogs exhibit:

  • Antimicrobial Activity: Disruption of bacterial cell walls due to the reactive enone system.

  • Cytotoxicity: Potential inhibition of tumor cell proliferation via Michael addition to cysteine residues in essential enzymes.

Safety & Handling (MSDS Highlights)

Hazard ClassRiskPrecaution
Acute Toxicity Pyridine derivatives can be toxic if swallowed or inhaled.Work in a fume hood.
Skin/Eye Irritant The enone functionality is a lachrymator and skin irritant.Wear nitrile gloves and safety goggles.
Stability Hygroscopic (HCl salt).Store in a desiccator at 4°C.

References

  • Claisen-Schmidt Condensation Principles

    • Source: PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

    • Relevance: Establishes the foundational mechanism for aldehyde-ketone condens
  • Synthesis of Pyridine-Chalcone Analogs

    • Source: Nookaraju, M., et al. (2025). "One-Pot, Green Synthesis of Pyridine-2-Carbaldehyde Based Chalcones...". Rasayan Journal of Chemistry, 18(4), 2080-2086. Retrieved from [Link]

    • Relevance: Validates the reactivity of pyridine-2-carboxaldehyde in aldol-type condens
  • Wittig Olefination Methodology

    • Source: MDPI. (2021). "Design, Synthesis and Evaluation of Novel Derivatives of Curcuminoids...". International Journal of Molecular Sciences. Retrieved from [Link]

    • Relevance: Describes the use of phosphorane ylides (Wittig reagents)
  • Tandem Aldol-Michael Reactions

    • Source: Wachter-Jurcsak, N., & Reddin, K. (2001). "The Humble Hero of the Organic Laboratory". Journal of Chemical Education. Retrieved from [Link]

    • Relevance: Highlights the risk of Michael addition side-reactions with pyridine-2-carboxaldehyde, reinforcing the need for excess acetone in the protocol.

Sources

"4-(Pyridin-2-yl)but-3-en-2-one" mechanism of action.

Author: BenchChem Technical Support Team. Date: February 2026

A Pharmacophore Analysis of the Pyridyl-Enone Scaffold

Part 1: Executive Technical Summary

4-(Pyridin-2-yl)but-3-en-2-one (CAS: 1122-62-9) acts as a quintessential Michael Acceptor (electrophile) probe in medicinal chemistry. While rarely used as a standalone therapeutic agent in the clinic, it serves as a critical "warhead" scaffold in the development of covalent inhibitors and Nrf2 activators.

Its mechanism of action is defined by the


-unsaturated ketone moiety, which is electronically tuned by the adjacent pyridine ring. This structure facilitates covalent modification of soft nucleophiles—specifically cysteine thiols—within protein active sites or allosteric pockets.

Key Applications:

  • Nrf2 Pathway Activation: Modification of Keap1 sensor cysteines.[1]

  • Covalent Inhibition: Targeting active site cysteines in proteases or kinases.

  • Synthetic Intermediate: Precursor for indolizine and quinolizine heterocycles.

Part 2: Physicochemical Profile & Structural Logic

The reactivity of this molecule is dictated by the conjugation of the enone system with the electron-deficient pyridine ring.

PropertyValueDrug Development Significance
Molecular Formula

Fragment-like; high ligand efficiency potential.
Molecular Weight 147.17 g/mol Ideal for fragment-based drug discovery (FBDD).
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; good membrane permeability.
Topological PSA 30.0 ŲExcellent CNS penetration potential.
H-Bond Acceptors 2 (N, O)Pyridine N and Carbonyl O act as acceptors.
H-Bond Donors 0No donors; reduces non-specific binding.
Electrophilicity Moderate-HighThe pyridine ring (electron-withdrawing) activates the

-carbon for nucleophilic attack.
Structural Isomerism

The molecule exists primarily as the (E)-isomer (trans) due to steric stability. The (E)-conformation places the pyridine ring and the acetyl group on opposite sides of the double bond, maximizing planarity and conjugation.

Part 3: Mechanism of Action (MoA)
3.1 Molecular MoA: The Michael Addition

The core mechanism is an irreversible (or slowly reversible) 1,4-nucleophilic addition .

  • Activation: The carbonyl oxygen withdraws electron density from the

    
    -carbon. The pyridine ring (at the 
    
    
    
    -position) further withdraws density via induction and resonance, making the
    
    
    -carbon highly electrophilic.
  • Nucleophilic Attack: A biological nucleophile (typically a deprotonated cysteine thiolate,

    
    ) attacks the 
    
    
    
    -carbon.
  • Enolate Formation: The double bond electrons shift to form an enolate intermediate.

  • Tautomerization: Protonation of the enolate restores the keto form, resulting in a stable thioether adduct.

Reaction Scheme:



3.2 Cellular MoA: The Keap1-Nrf2 Pathway

This molecule acts as an Electrophilic Stressor . By mimicking endogenous lipid peroxidation products (like 4-HNE), it activates the antioxidant response.

  • Target: Keap1 (Kelch-like ECH-associated protein 1).[2] Keap1 is a cysteine-rich repressor protein that holds the transcription factor Nrf2 in the cytoplasm, targeting it for ubiquitination.

  • Interaction: The enone reacts covalently with specific sensor cysteines on Keap1 (e.g., C151, C273, or C288).

  • Consequence: This modification induces a conformational change in Keap1, preventing it from ubiquitinating Nrf2.

  • Result: Nrf2 accumulates, translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates cytoprotective genes (HO-1, NQO1, GSH synthesis enzymes).[3]

3.3 Visualization: Nrf2 Activation Pathway

The following diagram illustrates the causal flow from chemical exposure to gene transcription.

Nrf2_Pathway Compound 4-(Pyridin-2-yl)but-3-en-2-one Cysteine Cys-151/273/288 (Thiol Group) Compound->Cysteine Michael Addition Keap1_Active Keap1 (Active) Repressor Complex Keap1_Mod Keap1-Enone Adduct (Inactive/Conformational Change) Keap1_Active->Keap1_Mod Covalent Modification Cysteine->Keap1_Active Targeting Nrf2_Cyto Nrf2 (Cytoplasmic) Ubiquitination Halted Keap1_Mod->Nrf2_Cyto Releases/Stabilizes Nrf2_Nuc Nrf2 (Nuclear) Translocation Nrf2_Cyto->Nrf2_Nuc Nuclear Import ARE ARE Sequences (DNA) Nrf2_Nuc->ARE Heterodimerization (sMaf) Genes Transcription: HO-1, NQO1, GCLC ARE->Genes Promoter Activation

Caption: Mechanism of Nrf2 activation via covalent modification of Keap1 sensor cysteines.

Part 4: Experimental Protocols

To validate the mechanism of action, the following self-validating protocols are recommended.

Protocol A: Synthesis of 4-(Pyridin-2-yl)but-3-en-2-one

Rationale: To ensure high purity (E)-isomer for biological testing.

  • Reagents: Pyridine-2-carboxaldehyde (10 mmol), Acetone (excess, 15 mL), 10% NaOH (aq).

  • Procedure:

    • Dissolve pyridine-2-carboxaldehyde in acetone in a round-bottom flask.

    • Cool to 0°C in an ice bath.

    • Add 10% NaOH dropwise with vigorous stirring.

    • Allow to warm to room temperature and stir for 2 hours.

    • Observation: The solution should turn yellow/amber.

  • Workup:

    • Neutralize with dilute HCl (carefully, to pH 7).

    • Extract with Dichloromethane (DCM) (3x).

    • Dry organic layer over anhydrous

      
      .
      
    • Concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Hexane:EtOAc).

  • Validation:

    
    H NMR (
    
    
    
    ) must show doublet coupling constants (
    
    
    Hz) for the vinylic protons, confirming the trans (E) geometry.
Protocol B: Cysteine Reactivity Assay (Kinetic UV-Vis)

Rationale: To quantify the electrophilicity and confirm Michael acceptor activity.

  • Reagents: Compound (100

    
    M), L-Cysteine or N-Acetyl Cysteine (NAC) (1 mM), Phosphate Buffer (pH 7.4).
    
  • Setup:

    • Prepare a stock solution of the enone in DMSO.

    • Dilute into Phosphate Buffer in a quartz cuvette.

    • Record UV-Vis spectrum (200–400 nm) to establish

      
       (typically ~260-300 nm due to conjugation).
      
  • Reaction:

    • Add 10-fold excess of Cysteine/NAC.

    • Measurement: Monitor the decrease in absorbance at

      
       over time (0–60 mins). The loss of conjugation (breaking the double bond) reduces absorbance at the specific wavelength.
      
  • Data Analysis: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
Part 5: Safety & Handling (Critical)
  • Hazard: This compound is a Skin Sensitizer and Irritant .

  • Reasoning: As a Michael acceptor, it reacts with skin proteins (haptenization), potentially leading to allergic contact dermatitis.

  • PPE: Nitrile gloves are mandatory. Double-gloving is recommended during synthesis. Use a fume hood to avoid inhalation of dust/vapor.

Part 6: References
  • Organic Syntheses Procedure (Synthesis Validation)

    • Title: Preparation of 4-Acetylpyridine oxime (and related pyridine derivatives).[4]

    • Source: Organic Syntheses, Coll. Vol. 10, p.1; Vol. 75, p.201.

    • URL:[Link]

    • Relevance: Provides the foundational base-catalyzed condensation chemistry protocols used for this class of compounds.

  • Nrf2 Activation Mechanism (Keap1 Targeting)

    • Title: Characterization of the Potent, Selective Nrf2 Activator, 3-(Pyridin-3-Ylsulfonyl)-5-(Trifluoromethyl)-2H-Chromen-2-One.[2]

    • Source: PubMed (Am J Respir Cell Mol Biol. 2017).

    • URL:[Link]

    • Relevance: Validates the mechanism of pyridine-linked Michael acceptors in covalent Keap1 modification.

  • Antimicrobial Activity of Pyridyl-Enones

    • Title: Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones.[5]

    • Source: PubMed (Folia Microbiol (Praha). 2009).

    • URL:[Link]

    • Relevance: Demonstrates the biological activity of the hydrated/tautomeric forms of the target enone.

  • Cysteine Arylation and Conjugation Chemistry

    • Title: Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors.[6]

    • Source: ANU Open Research / Organic Letters.

    • URL:[Link]

    • Relevance: Contextualizes the reactivity of pyridine-based electrophiles with cysteine in biological systems.

Sources

Methodological & Application

Synthesis of 4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride, a valuable pyridyl-containing chalcone derivative. The synthesis is centered around the Claisen-Schmidt condensation of pyridine-2-carboxaldehyde and acetone, followed by the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed, step-by-step protocol but also insights into the chemical principles and practical considerations of the synthesis. The described methodology is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry.[1] Both natural and synthetic chalcones have garnered considerable interest due to their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3] The incorporation of a pyridine moiety into the chalcone scaffold can further enhance biological activity and modulate physicochemical properties, making pyridyl-containing chalcones attractive targets for drug discovery.[4][5]

The title compound, 4-(Pyridin-2-yl)but-3-en-2-one, is a versatile building block in organic synthesis and a potential pharmacophore. Its hydrochloride salt form often improves solubility and handling characteristics, which is advantageous for biological screening and formulation studies. The synthesis of this compound is a classic example of the Claisen-Schmidt condensation, a reliable and widely used carbon-carbon bond-forming reaction.[1] This application note will detail a robust protocol for the synthesis, purification, and characterization of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride.

Reaction Principle and Mechanism

The synthesis of 4-(Pyridin-2-yl)but-3-en-2-one proceeds via a base-catalyzed Claisen-Schmidt condensation. The mechanism involves the following key steps:

  • Enolate Formation: A strong base, such as sodium hydroxide, abstracts an α-hydrogen from acetone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of pyridine-2-carboxaldehyde.

  • Aldol Addition: This attack forms an alkoxide intermediate, which is then protonated by a water molecule (formed from the initial deprotonation of acetone) to yield a β-hydroxy ketone (an aldol).

  • Dehydration: The aldol intermediate readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, 4-(Pyridin-2-yl)but-3-en-2-one. The formation of the extended conjugated system is the driving force for this dehydration step.

Following the synthesis of the free base, the hydrochloride salt is prepared by reacting the purified product with hydrochloric acid.

Experimental Workflow

Synthesis Workflow cluster_0 Part 1: Synthesis of 4-(Pyridin-2-yl)but-3-en-2-one cluster_1 Part 2: Formation of Hydrochloride Salt A 1. Reactant Preparation (Pyridine-2-carboxaldehyde, Acetone, NaOH, Ethanol) B 2. Claisen-Schmidt Condensation (Stirring at room temperature) A->B Mix and stir C 3. Isolation of Crude Product (Precipitation and Filtration) B->C Product precipitates D 4. Purification (Recrystallization from Ethanol/Water) C->D Dissolve and recrystallize E 5. Dissolution of Free Base (in an appropriate solvent, e.g., Ethanol) D->E Purified free base F 6. Acidification (Addition of ethanolic HCl) E->F Add HCl solution G 7. Isolation of Hydrochloride Salt (Precipitation and Filtration) F->G Salt precipitates H 8. Drying (Under vacuum) G->H Remove residual solvent

Caption: A schematic overview of the two-part synthesis process.

Detailed Experimental Protocol

Part 1: Synthesis of 4-(Pyridin-2-yl)but-3-en-2-one

Materials:

  • Pyridine-2-carboxaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Recrystallization apparatus

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyridine-2-carboxaldehyde (e.g., 10.7 g, 0.1 mol) in ethanol (50 mL). In a separate beaker, prepare a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (50 mL).

  • Reaction Setup: Cool the solution of pyridine-2-carboxaldehyde in ethanol to 0-5 °C using an ice bath.

  • Addition of Acetone: To the cooled aldehyde solution, add acetone (5.8 g, 0.1 mol) dropwise while maintaining the temperature below 10 °C.

  • Base Addition: Slowly add the sodium hydroxide solution to the reaction mixture over a period of 30-45 minutes, ensuring the temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: Upon completion, pour the reaction mixture into 200 mL of ice-cold water with stirring. A yellow precipitate of 4-(Pyridin-2-yl)but-3-en-2-one should form.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-(Pyridin-2-yl)but-3-en-2-one as a yellow crystalline solid.

Part 2: Preparation of 4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride

Materials:

  • Purified 4-(Pyridin-2-yl)but-3-en-2-one

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated or as a solution in ethanol)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the purified 4-(Pyridin-2-yl)but-3-en-2-one in a minimal amount of anhydrous ethanol in an Erlenmeyer flask.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in ethanol (e.g., 1.25 M) dropwise until the solution becomes acidic (test with pH paper). A precipitate of the hydrochloride salt should form.

  • Precipitation and Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the white to off-white solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold anhydrous ethanol and then with diethyl ether. Dry the final product under vacuum to yield 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride.

Data Summary

ParameterValueReference
Molecular Formula C₉H₁₀ClNO[6]
Molecular Weight 183.63 g/mol [6]
Appearance White to off-white solid
Purity (Typical) >95%[6]
Storage Conditions Sealed in dry, 2-8°C[6]

Characterization

The structure and purity of the synthesized 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridyl protons, the vinylic protons of the enone system, and the methyl protons. The chemical shifts will be influenced by the protonation of the pyridine nitrogen.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the carbons of the pyridine ring, the vinylic carbons, and the methyl carbon.[7]

  • FTIR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C=O stretch of the ketone, the C=C stretch of the enone system, and vibrations associated with the protonated pyridine ring.[8]

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. Key checkpoints include:

  • Visual Confirmation: The formation of a precipitate at various stages provides a clear visual indication of the reaction's progress.

  • TLC Monitoring: Regular monitoring of the Claisen-Schmidt condensation by TLC will confirm the consumption of starting materials and the formation of the product.

  • pH Control: Ensuring the neutrality of the washed free base and the acidity during salt formation are critical for obtaining a pure product.

  • Spectroscopic Analysis: The final characterization by NMR, FTIR, and MS serves as the ultimate validation of the product's identity and purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable compound for further investigation in drug discovery and other areas of chemical research. The versatility of the Claisen-Schmidt condensation allows for the potential synthesis of a variety of substituted pyridyl chalcones by modifying the starting materials.

References

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (URL: [Link])

  • Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. PMC. (URL: [Link])

  • Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. Royal Society Open Science. (URL: [Link])

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI- MICROBIAL AGENTS. ResearchGate. (URL: [Link])

  • The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (URL: [Link])

  • 4-[(Pyridin-2-yl)amino]but-3-en-2-one - PubChem. (URL: [Link])

  • N-(4-Pyridyl)pyridinium chloride hydrochloride - Organic Syntheses Procedure. (URL: [Link])

  • SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. (URL: [Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

  • 13C and 1H NMR Help : r/chemhelp - Reddit. (URL: [Link])

  • FTIR spectrum for Pyridine | Download Table - ResearchGate. (URL: [Link])

  • Synthesis and properties of 4-(3-aminothieno-[2,3-b]pyridin-2-yl)coumarins. (URL: [Link])

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

  • Butyronitrile, 4-diisopropylamino-2-phenyl-2-(2-pyridyl)- - the NIST WebBook. (URL: [Link])

  • Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one. (URL: [Link])

  • Synthesis of 4-(pyridin-2-yl)isoquinolin-3-ol 15 via Rh(III)-catalyzed... - ResearchGate. (URL: [Link])

Sources

Application Note and Synthesis Protocol: 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride, a valuable heterocyclic building block. The protocol details a two-step synthetic route commencing with a base-catalyzed Claisen-Schmidt condensation to form the α,β-unsaturated ketone, followed by conversion to its hydrochloride salt. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed methodology, mechanistic insights, and practical advice for successful synthesis and characterization.

Introduction

Pyridinyl-containing chalcones and their analogues are prominent structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The α,β-unsaturated ketone functionality serves as a versatile Michael acceptor, making these compounds valuable intermediates for the synthesis of more complex heterocyclic systems. 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride provides a water-soluble and often more crystalline alternative to its free base, facilitating handling, purification, and formulation.

This protocol outlines a reliable and scalable synthesis based on the Claisen-Schmidt condensation, a classic and robust method for forming carbon-carbon bonds.[1][2] The reaction involves the condensation of an aromatic aldehyde lacking α-hydrogens, in this case, pyridine-2-carboxaldehyde, with a ketone containing α-hydrogens, acetone.[3] The subsequent acidification with hydrochloric acid readily affords the target hydrochloride salt.

Synthetic Strategy

The synthesis proceeds in two distinct stages:

  • Part A: Synthesis of 4-(Pyridin-2-yl)but-3-en-2-one (Free Base): A base-catalyzed Claisen-Schmidt condensation between pyridine-2-carboxaldehyde and acetone.

  • Part B: Formation of the Hydrochloride Salt: Treatment of the synthesized free base with hydrochloric acid to yield the final product.

Overall Reaction Scheme:

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Pyridine-2-carboxaldehyde≥99%Sigma-Aldrich
AcetoneACS Reagent GradeFisher Scientific
Sodium Hydroxide (NaOH)Pellets, ≥97%Merck
Ethanol (EtOH)200 Proof, AbsoluteDecon Labs
Diethyl Ether (Et₂O)Anhydrous, ≥99%Sigma-Aldrich
Hydrochloric Acid (HCl)37% (w/w), ACS GradeJ.T. Baker
Magnesium Sulfate (MgSO₄)AnhydrousAcros Organics
Deionized Water (DI H₂O)--

Equipment:

  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel (100 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

Part A: Synthesis of 4-(Pyridin-2-yl)but-3-en-2-one

This procedure is adapted from established base-catalyzed Claisen-Schmidt condensation methodologies.[4][5][6]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyridine-2-carboxaldehyde (5.35 g, 50 mmol, 1.0 equiv) in 20 mL of ethanol.

  • Addition of Ketone: To the stirred solution, add acetone (7.3 mL, 100 mmol, 2.0 equiv). Using an excess of the enolizable ketone (acetone) helps to drive the reaction towards the desired mono-condensation product and minimizes self-condensation of the aldehyde.

  • Initiation of Condensation: In a separate beaker, prepare a solution of sodium hydroxide (2.0 g, 50 mmol, 1.0 equiv) in 20 mL of deionized water. Cool this solution in an ice bath.

  • Base Addition: Slowly add the cold sodium hydroxide solution dropwise to the ethanolic solution of the aldehyde and ketone over 15-20 minutes, maintaining the reaction temperature below 25 °C with an ice bath. The hydroxide ion acts as the catalyst, deprotonating the α-carbon of acetone to form a nucleophilic enolate.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the mobile phase. The formation of a yellow to orange precipitate may be observed.[4]

  • Workup and Isolation:

    • After 24 hours, pour the reaction mixture into 100 mL of cold deionized water.

    • Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically a yellow or orange oil/solid.

Part B: Synthesis of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride

The conversion to the hydrochloride salt enhances stability and often facilitates purification by crystallization.[7]

  • Dissolution: Dissolve the crude 4-(Pyridin-2-yl)but-3-en-2-one from Part A in approximately 50 mL of anhydrous diethyl ether. If the crude product is an oil, ensure it is fully dissolved.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid (approx. 4.5 mL, ~55 mmol, 1.1 equiv) dropwise. The addition of HCl protonates the basic pyridine nitrogen, leading to the precipitation of the hydrochloride salt, which is generally insoluble in diethyl ether.[7]

  • Precipitation and Isolation: A precipitate should form immediately upon addition of HCl. Continue stirring the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with two small portions of cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials or non-basic impurities. Dry the product under vacuum to yield 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride as a solid.

Purification and Characterization
  • Purification: The final product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol, to achieve high purity.

  • Melting Point: Determine the melting point of the purified solid. The hydrochloride salt is expected to have a sharp and higher melting point than the free base.

  • Spectroscopic Analysis:

    • ¹H NMR: The spectrum should confirm the presence of the pyridyl protons, the vinylic protons of the enone system (as doublets with a large coupling constant, ~16 Hz, indicative of a trans-alkene), and the methyl singlet of the acetyl group.

    • ¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon (~198 ppm), the carbons of the C=C double bond, and the aromatic carbons of the pyridine ring.

    • IR Spectroscopy: Look for a strong absorption band for the C=O stretch of the α,β-unsaturated ketone (~1670 cm⁻¹) and the C=C stretch (~1600 cm⁻¹).

    • Mass Spectrometry (MS): ESI-MS should show a molecular ion peak corresponding to the protonated free base [M+H]⁺.

Data Summary and Visualization

Reagent Table
CompoundMol. Wt. ( g/mol )Amount (g)Amount (mmol)Molar Eq.
Pyridine-2-carboxaldehyde107.115.35501.0
Acetone58.085.81 (7.3 mL)1002.0
Sodium Hydroxide40.002.00501.0
Conc. HCl (37%)36.46~5.4 (4.5 mL)~55~1.1
Product (Hydrochloride) 183.63 - - -

Expected Yield: 65-80%

Workflow Diagram

SynthesisWorkflow Start Starting Materials (Pyridine-2-carboxaldehyde, Acetone) Reaction Claisen-Schmidt Condensation (NaOH, EtOH, RT, 24h) Start->Reaction 1 Workup Aqueous Workup & Extraction Reaction->Workup 2 FreeBase Crude Free Base 4-(Pyridin-2-yl)but-3-en-2-one Workup->FreeBase 3 SaltFormation Salt Formation (Anhydrous Et₂O, Conc. HCl) FreeBase->SaltFormation 4 Filtration Filtration & Washing SaltFormation->Filtration 5 FinalProduct Final Product 4-(Pyridin-2-yl)but-3-en-2-one HCl Filtration->FinalProduct 6 Purification Recrystallization & Characterization FinalProduct->Purification 7

Caption: Overall synthesis workflow.

Reaction Mechanism

Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Acetone Acetone Enolate Acetone Enolate (Nucleophile) Acetone->Enolate Deprotonation H2O_out H₂O Enolate2 Enolate OH_in OH⁻ (Base) OH_in->Acetone Aldehyde Pyridine-2-carboxaldehyde (Electrophile) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide2 Alkoxide Intermediate Enolate2->Aldehyde Attack Aldol Aldol Adduct Alkoxide2->Aldol Protonation Product α,β-Unsaturated Ketone (Final Product) Aldol->Product - H₂O H2O_in H₂O OH_out OH⁻ (Regenerated)

Caption: Simplified Claisen-Schmidt mechanism.

Safety and Handling

  • Pyridine-2-carboxaldehyde: Harmful if swallowed. Causes skin and eye irritation. Use in a well-ventilated fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Hydrochloric Acid: Acutely toxic and corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Always handle in a fume hood with proper PPE.

  • Diethyl Ether: Extremely flammable. May form explosive peroxides. Work in a fume hood away from ignition sources.

Troubleshooting

IssueProbable CauseSuggested Solution
Low yield of free baseIncomplete reaction or side reactions (e.g., Cannizzaro).Ensure the temperature is kept low during base addition. Confirm the quality of the aldehyde. Extend reaction time.
Product remains as an oilImpurities present or product is low melting.Try to purify a small amount by column chromatography. Proceed with salt formation, as the salt is likely a solid.
No precipitate during salt formationProduct is soluble in the chosen solvent.Reduce the volume of the solvent. Try a less polar solvent like hexane as an anti-solvent. Bubble HCl gas.
Product is highly coloredPresence of polymeric side products.Treat the crude product with activated charcoal during recrystallization to remove colored impurities.

References

  • MDPI. (2024, September 24). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Retrieved from [Link]

  • PMC. (n.d.). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]

  • UCL Discovery. (2024, September 24). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Retrieved from [Link]

  • Preprints.org. (2024, July 2). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2021, November 10). Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds? Retrieved from [Link]

  • Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives.
  • PubChem. (n.d.). 4-[(Pyridin-2-yl)amino]but-3-en-2-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Acetylpyridine oxime. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • ACS Publications. (2019, September 25). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • PMC. (n.d.). 4-(Pyridin-2-yl)-1,3-dithiol-2-one. Retrieved from [Link]

  • Google Patents. (n.d.). US20050288511A1 - Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone.
  • ResearchGate. (n.d.). Synthesis of 4-(pyridin-2-yl)isoquinolin-3-ol 15 via Rh(III)-catalyzed... Retrieved from [Link]

  • Dr. Babasaheb Ambedkar Marathwada University. (2018, August 15). Synthesis, spectral study and properties of Pyridine chalcone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-(4-nitrophenyl)but-3-en-2-one. Retrieved from [Link]

  • Loughborough University Research Repository. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Retrieved from [Link]

  • Preprints.org. (2022, June 30). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one. Retrieved from [Link]

Sources

Application Note: Claisen-Schmidt Condensation for Pyridinyl Chalcones

[1][2][3]

Executive Summary

Pyridinyl chalcones (1,3-diaryl-2-propen-1-ones containing a pyridine moiety) represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory profiles.[1] Their synthesis via the Claisen-Schmidt condensation is theoretically straightforward but practically nuanced due to the electronic effects of the heterocyclic nitrogen. This guide provides a robust, self-validating protocol for synthesizing pyridinyl chalcones, focusing on controlling E/Z isomerism, minimizing polymerization, and optimizing yields using both conventional and green chemistry approaches.

Strategic Value & Mechanistic Insight

The "Nitrogen Factor" in Reactivity

Unlike carbocyclic chalcones, pyridinyl derivatives introduce significant electronic perturbations. The pyridine ring is electron-deficient (

  • Pyridine-carboxaldehydes: The electron-withdrawing nitrogen renders the carbonyl carbon highly electrophilic, accelerating the nucleophilic attack by the enolate.

  • Acetylpyridines: The electron-withdrawing nature increases the acidity of the

    
    -methyl protons, facilitating faster enolate formation compared to acetophenone.
    
Reaction Mechanism (E1CB Pathway)

The reaction proceeds via a base-catalyzed crossed-aldol condensation followed by a dehydration step. The elimination of water is typically governed by the E1CB (Elimination Unimolecular conjugate Base) mechanism, thermodynamically driving the reaction toward the stable (

ClaisenSchmidtMechanismBaseBase (OH-)KetoneAcetylpyridine(Ketone)Base->KetoneDeprotonation (-H2O)EnolateEnolate Ion(Nucleophile)Ketone->EnolateAldehydeBenzaldehyde(Electrophile)Enolate->AldehydeNucleophilic AttackAlkoxideBeta-HydroxyAlkoxideAldehyde->AlkoxideProduct(E)-Pyridinyl ChalconeAlkoxide->ProductDehydration (-OH-)(E1CB Elimination)

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation favoring the (E)-isomer formation.

Critical Variables & Optimization

VariableRecommendationScientific Rationale
Stoichiometry 1:1 (Aldehyde:Ketone)Equimolar ratios prevent double condensation (Michael addition side products), particularly with highly reactive aldehydes.
Base Catalyst NaOH or KOH (10-40% aq)Strong bases are required to generate the enolate. KOH in ethanol is preferred for solubility; NaOH is harsher but faster.
Solvent Ethanol or MethanolPolar protic solvents stabilize the ionic intermediates (enolate/alkoxide).
Temperature

to

Higher temperatures promote polymerization of the vinyl group and Cannizzaro side reactions of the aldehyde.
Isomerism Trans (

)
The (

)-isomer is thermodynamically favored due to steric relief between the two aromatic rings.

Experimental Protocols

Method A: Standard Ethanolic Hydroxide Protocol (High Purity)

Best for: Initial library synthesis and high-purity requirements.

Reagents:

  • Acetylpyridine (2-, 3-, or 4-isomer): 10 mmol

  • Substituted Benzaldehyde: 10 mmol

  • Ethanol (Absolute): 15 mL

  • Sodium Hydroxide (NaOH): 40% aqueous solution (5 mL)

Step-by-Step Procedure:

  • Solubilization: In a 50 mL round-bottom flask, dissolve 10 mmol of the acetylpyridine and 10 mmol of the benzaldehyde in 15 mL of ethanol.

  • Catalysis: Place the flask in an ice bath (

    
    ). Add the 40% NaOH solution dropwise with vigorous stirring. Note: Exotherms can degrade the aldehyde; slow addition is critical.
    
  • Reaction: Remove the ice bath and stir at room temperature (

    
    ) for 3–6 hours.
    
    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.

  • Precipitation: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of HCl (to neutralize excess base).

  • Isolation: The solid product will precipitate immediately. Filter under vacuum.[2]

  • Purification: Recrystallize from hot ethanol. If the product oils out, use an Ethanol:Water (8:2) mixture.

Method B: Microwave-Assisted Green Synthesis (High Throughput)

Best for: Rapid screening and solvent minimization.

Reagents:

  • Reactants (1 mmol scale)

  • Solvent: Polyethylene Glycol 400 (PEG-400) - 2 mL

  • Base: KOH pellets (1.5 mmol)

Step-by-Step Procedure:

  • Mixing: In a microwave-safe vial, mix the aldehyde, ketone, powdered KOH, and PEG-400.

  • Irradiation: Irradiate at 210 W (approx.

    
    ) for 1–3 minutes.
    
    • Safety: Do not use sealed vessels without pressure control.

  • Workup: Pour the hot mixture into ice water. The product precipitates; PEG-400 remains in the aqueous phase.

  • Filtration: Filter and wash with cold water.[3][4]

Workflow Visualization

SynthesisWorkflowStartStart: Weigh ReagentsMixDissolve in EtOHStart->MixBaseAddAdd NaOH (Dropwise)@ 0°CMix->BaseAddStirStir @ RT (3-6h)BaseAdd->StirCheckTLC CheckStir->CheckCheck->StirIncompleteQuenchPour into Ice/HClCheck->QuenchCompleteFilterVacuum FiltrationQuench->FilterPurifyRecrystallize (EtOH)Filter->Purify

Figure 2: Operational workflow for the standard ethanolic synthesis of pyridinyl chalcones.

Characterization & Data Summary

Validation Criteria

To confirm the synthesis of the (

  • 1H NMR (Coupling Constant): The vinyl protons (

    
    ) typically appear as two doublets between 
    
    
    7.4 and 8.0 ppm.
    • Critical Check: The coupling constant (

      
      ) must be 15–16 Hz . A 
      
      
      -value of 8–12 Hz indicates the cis (
      
      
      ) isomer (rare).
  • IR Spectroscopy:

    • Carbonyl (

      
      ) stretch shifts to lower wavenumbers (1650–1670 cm⁻¹ ) compared to the starting ketone (~1680+ cm⁻¹) due to conjugation.
      
    • Appearance of

      
       stretch around 1600 cm⁻¹.
      
Representative Data Comparison

Yields vary based on the position of the nitrogen in the pyridine ring and the substituents on the aldehyde.

EntryKetoneAldehydeMethodYield (%)MP (

)
1 2-AcetylpyridineBenzaldehydeA (Stir)78110-112
2 3-AcetylpyridineBenzaldehydeA (Stir)85122-124
3 4-AcetylpyridineBenzaldehydeA (Stir)92105-107
4 2-Acetylpyridine4-Cl-BenzaldehydeB (MW)88140-142
5 3-Acetylpyridine4-OMe-BenzaldehydeB (MW)94135-136

Note: 2-Acetylpyridine often gives lower yields due to steric hindrance near the nitrogen and potential chelation effects.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Oiling Out Product melting point is near RT or impurities present.Scratch the flask walls with a glass rod to induce nucleation. Cool to

. Recrystallize using EtOH/Water.
Low Yield (2-Py) Steric hindrance or base coordination.Increase reaction time (up to 24h) or switch to Method B (Microwave) to overcome activation energy barriers.
Michael Addition Excess ketone reacting with product.Strictly maintain 1:1 stoichiometry. Add the ketone after the aldehyde is fully dissolved.
Cannizzaro Rxn Aldehyde disproportionation in strong base.Keep temperature below

. Add base slowly.

References

  • BenchChem. (2025).[3] Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation.Link

  • Sahoo, B. M., et al. (2017).[5] "Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity." Indian Journal of Pharmaceutical Education and Research. Link

  • Brieflands. (2013). "Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity." Jundishapur Journal of Natural Pharmaceutical Products. Link

  • Frontiers in Chemistry. (2022). "The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery." Link

  • MDPI. (2025). "Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one." Molbank. Link

Application Note: Purification Strategies for 4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis and isolation of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride (CAS: 2609-84-9) present unique challenges due to the compound's dual nature: it contains a basic pyridine nitrogen and a reactive


-unsaturated ketone (enone) moiety. This application note details a robust purification workflow designed to mitigate common failure modes, specifically Michael-type polymerization  of the free base and hygroscopic deliquescence  of the hydrochloride salt. We provide a validated protocol utilizing acid-base extractive workup followed by antisolvent recrystallization to achieve 

purity suitable for pharmaceutical screening or ligand synthesis.

Chemical Context & Impurity Profile

To purify a compound effectively, one must understand its genesis.[1] This target is typically synthesized via the Claisen-Schmidt condensation of 2-pyridinecarboxaldehyde with acetone in aqueous base.

Critical Impurities
  • Unreacted Aldehyde: 2-Pyridinecarboxaldehyde (neutral/weakly basic).

  • Self-Condensation Products: Mesityl oxide (from acetone) or oligomers.

  • Polymerized Enone: The target compound is a Michael acceptor; heat or strong base can trigger oligomerization.

  • Isomers: The (E)-isomer is thermodynamically favored, but photo-isomerization can generate the (Z)-isomer.

The Stability Paradox

The free base is often an unstable oil or low-melting solid prone to polymerization and oxidation. The hydrochloride salt stabilizes the pyridine ring and reduces the electron density of the alkene, inhibiting polymerization, but it renders the material hygroscopic. Therefore, conversion to the HCl salt is not just a final step; it is a stabilization strategy.

Pre-Purification Analysis

Before initiating bulk purification, assess the crude material:

  • TLC (Free Base): 5% MeOH in DCM (Visualized with UV). Note: The salt will streak; neutralize a small aliquot with

    
     before spotting.
    
  • Solubility Check: The HCl salt should be soluble in water, methanol, and ethanol, but insoluble in diethyl ether, hexanes, and ethyl acetate.

Protocol 1: Acid-Base "Cleanup" Extraction

Use this method if the crude material is dark or contains significant non-basic organic impurities.

Principle: The pyridine nitrogen is basic (


). We can selectively protonate it, forcing the product into the aqueous phase while neutral organic impurities (unreacted aldehyde, acetone dimers) remain in the organic phase.
Materials
  • Crude 4-(Pyridin-2-yl)but-3-en-2-one

  • 1M Hydrochloric Acid (HCl)[2]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (

    
    )
    
  • Brine[3]

Procedure
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL/g).

  • Acid Extraction: Extract the organic layer with 1M HCl (

    
     mL/g).
    
    • Logic: The product moves to the aqueous phase as the pyridinium salt. Neutral impurities stay in the EtOAc.

  • Organic Wash: Wash the combined aqueous acidic layers with fresh EtOAc (

    
    ). Discard the organic layer.
    
  • Basification: Cool the aqueous layer to

    
    . Slowly adjust pH to 
    
    
    
    using saturated
    
    
    or 2M NaOH.
    • Caution: Exothermic. Do not overshoot pH

      
       to avoid enone hydrolysis.
      
  • Recovery: Extract the liberated free base into DCM (

    
    ).
    
  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate in vacuo at 
    
    
    
    (to prevent polymerization) to obtain the purified free base oil.

Protocol 2: Salt Formation & Recrystallization

The "Gold Standard" for obtaining high-purity crystalline solid.

Principle: Controlled precipitation using a solvent/antisolvent system ensures that the crystal lattice rejects impurities. Anhydrous conditions are critical to prevent the formation of a sticky hydrate.

Materials
  • Purified Free Base (from Protocol 1)

  • Solvent A (Good Solvent): Isopropanol (iPrOH) or Absolute Ethanol

  • Solvent B (Antisolvent): Diethyl Ether (

    
    ) or Hexanes
    
  • Reagent: 4M HCl in Dioxane (commercial)

Step-by-Step Procedure
  • Dissolution: Dissolve the free base oil in a minimum volume of anhydrous iPrOH or Ethanol (approx. 3-5 mL per gram).

  • Salt Formation:

    • Cool the solution to

      
       in an ice bath.
      
    • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

    • Observation: A precipitate should form immediately. If the solution turns cloudy but no solid forms, scratch the glass to induce nucleation.

  • Recrystallization:

    • Heat the suspension gently (do not boil aggressively) until the solid dissolves. If it doesn't dissolve, add more alcohol dropwise.

    • Optional: If the solution is colored, add activated carbon, stir for 5 mins, and filter hot.

    • Remove from heat.[1][4] Add the Antisolvent (

      
      ) dropwise until a faint turbidity persists.
      
    • Add a drop of alcohol to clear the turbidity.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place in a

    
     freezer overnight.
    
  • Filtration: Filter the crystals rapidly under a blanket of nitrogen (to prevent moisture absorption).

  • Washing: Wash the filter cake with cold 1:1 iPrOH:

    
    .
    
  • Drying: Dry in a vacuum desiccator over

    
     or silica gel.
    

Analytical Specifications (QC)

ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Purity

HPLC (C18, 0.1% TFA water/MeCN)
Identity Conforms to Structure

-NMR (DMSO-

)
Melting Point

(Broad range due to HCl loss/hygroscopicity)
Capillary MP
Solubility Soluble in Water, DMSO, MeOHVisual

Visualization: Purification Logic Flow

PurificationWorkflow cluster_0 Phase 1: Chemical Cleanup cluster_1 Phase 2: Stabilization & Polishing Crude Crude Reaction Mixture (Aldehyde + Enone + Byproducts) Dissolve Dissolve in EtOAc Crude->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt OrgLayer Organic Layer (Discard Neutral Impurities) AcidExt->OrgLayer Neutral organics AqLayer Aqueous Acid Layer (Contains Product Salt) AcidExt->AqLayer Protonated Product BaseStep Basify with NaHCO3 to pH 9 Extract into DCM AqLayer->BaseStep FreeBase Isolated Free Base (Oil) (Unstable Storage) BaseStep->FreeBase SaltForm Add HCl/Dioxane in iPrOH FreeBase->SaltForm Recryst Recrystallize (iPrOH / Et2O) SaltForm->Recryst FinalProd Final Product: 4-(Pyridin-2-yl)but-3-en-2-one HCl Recryst->FinalProd

Caption: Logical workflow separating chemical purification (Phase 1) from physical stabilization (Phase 2).

Storage and Stability

  • Hygroscopicity: The HCl salt is deliquescent. Store in a tightly sealed vial with a desiccant.

  • Polymerization: Store at

    
    . The salt form significantly retards polymerization compared to the free base.
    
  • Light: Protect from light to prevent

    
     photo-isomerization.
    

References

  • Synthesis of Pyridine Enones: Marvel, C. S., & Lazier, W. A. (1941). Benzalacetone.[5] Organic Syntheses, Coll. Vol. 1, p.77. (Adapted for pyridine analogs).[6]

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.
  • Stability of Heterocyclic Enones: Zou, Y., et al. (2012). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. PubMed.[6]

Sources

"4-(Pyridin-2-yl)but-3-en-2-one hydrochloride" as a chemical intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chemical Intermediate for Heterocyclic Synthesis

Abstract & Technical Overview

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride (CAS: 2609-84-9) is a bifunctional chemical intermediate combining an electron-deficient enone (


-unsaturated ketone) with a coordinating pyridine moiety.[1] It serves as a critical "linchpin" scaffold in the synthesis of complex N-heterocycles, particularly terpyridines  (used in supramolecular chemistry and catalysis) and pyrazolines  (bioactive pharmacophores).[1]

This guide details the handling, stability, and synthetic utility of this compound, providing validated protocols for its synthesis and downstream application in constructing tridentate ligands.

Key Chemical Properties
PropertySpecification
IUPAC Name (E)-4-(Pyridin-2-yl)but-3-en-2-one hydrochloride
Structure Pyridine ring conjugated to a methyl vinyl ketone tail
Molecular Weight 183.63 g/mol (HCl salt)
Appearance Pale yellow to off-white hygroscopic solid
Solubility High: Water, Methanol, DMSO; Low: Diethyl ether, Hexanes
Acidity The pyridine nitrogen is protonated (

for conjugate acid); requires neutralization for base-sensitive reactions.[1][2][3][4][5]

Synthetic Utility & Mechanism

The utility of 4-(Pyridin-2-yl)but-3-en-2-one stems from its multiple reactive sites. As a Michael Acceptor , the


-carbon is highly electrophilic, allowing conjugate addition of nucleophiles (enolates, amines, thiols). The hydrochloride salt form enhances shelf-stability by preventing spontaneous polymerization or autoxidation of the enone olefin.
Reaction Pathways Diagram

The following flowchart illustrates the divergent synthesis capabilities starting from this intermediate.

G Start 2-Pyridinecarboxaldehyde + Acetone Intermediate 4-(Pyridin-2-yl)but-3-en-2-one (Free Base) Start->Intermediate Aldol Condensation (NaOH, 0°C) Salt HCl Salt Form (Stable Storage) Intermediate->Salt HCl/Ether Precipitation Terpy Terpyridines (Ligands) Intermediate->Terpy Kröhnke Synthesis (+ Enolate + NH4OAc) Pyraz Pyrazolines (Bioactive) Intermediate->Pyraz Cyclization (+ Hydrazine) Michael Michael Adducts (Functionalized Pyridines) Intermediate->Michael Conjugate Addition (+ R-Nu) Salt->Intermediate Neutralization (In-situ)

Figure 1: Synthetic workflow from precursor assembly to downstream heterocyclic diversity.

Experimental Protocols

Protocol A: Synthesis of 4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride

Objective: To synthesize the intermediate from readily available precursors via Claisen-Schmidt condensation.[1]

Reagents:

  • 2-Pyridinecarboxaldehyde (100 mmol, 10.7 g)[1]

  • Acetone (Reagent grade, 150 mL)

  • Sodium Hydroxide (10% aqueous solution)[1]

  • Hydrochloric acid (Conc. 37% or 2M in Diethyl Ether)[1]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology:

  • Condensation: In a 500 mL round-bottom flask, dissolve 2-pyridinecarboxaldehyde (10.7 g) in acetone (100 mL). Acetone acts as both reactant and solvent.[1]

  • Catalysis: Cool the mixture to 0–5°C in an ice bath. Add 10% NaOH solution (5 mL) dropwise over 10 minutes.

    • Note: The solution will turn yellow/orange, indicating enolate formation and conjugation.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for an additional 2–4 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

  • Quench & Extraction: Neutralize with dilute HCl to pH ~7-8. Remove excess acetone under reduced pressure.[1] Extract the aqueous residue with DCM (

    
     mL).[1]
    
  • Isolation (Free Base): Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the crude oily free base.
    
  • Salt Formation: Redissolve the crude oil in minimal anhydrous ethanol or ether.[1] Add 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Purification: Filter the pale yellow solid, wash with cold ether, and dry under vacuum.

    • Yield Target: 70–85%[5]

    • Storage: Desiccator at 4°C (Hygroscopic).

Protocol B: Application – Synthesis of -Terpyridine

Objective: Use the intermediate to construct a tridentate ligand via the modified Kröhnke synthesis. This method is superior to direct pyridine coupling due to higher regioselectivity.[1]

Mechanism: The intermediate (acting as the unsaturated component) reacts with an acetopyridine enolate (or pyridacylpyridinium salt) and ammonia.[1] The ammonia serves as the nitrogen source for the central ring closure.

Reagents:

  • 4-(Pyridin-2-yl)but-3-en-2-one HCl (10 mmol, 1.84 g)[1]

  • N-[2-(Pyridin-2-yl)-2-oxoethyl]pyridinium iodide (Kröhnke salt) OR 2-Acetylpyridine (10 mmol)[1]

  • Ammonium Acetate (

    
    , excess, 5-10 equivalents)
    
  • Solvent: Ethanol or Acetic Acid

Step-by-Step Methodology:

  • Preparation: In a 100 mL reflux flask, suspend 4-(Pyridin-2-yl)but-3-en-2-one HCl (1.84 g) and the Kröhnke salt (3.2 g) in Ethanol (40 mL).

    • Alternative: If using 2-Acetylpyridine, add it (1.21 g) instead of the salt, along with a base (e.g., KOH) to generate the enolate in situ, though the Kröhnke salt method often yields cleaner products.

  • Cyclization: Add Ammonium Acetate (5.0 g). The excess ensures sufficient nitrogen for the central ring formation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–24 hours. The solution will darken as the aromatic terpyridine system forms.
    
  • Workup: Cool to room temperature. The terpyridine product often precipitates upon cooling.[1] If not, reduce the volume by 50% and cool to 0°C.

  • Purification: Filter the precipitate. Wash with cold ethanol and water.[1] Recrystallize from Acetonitrile or Methanol/Chloroform.[1]

    • Characterization:

      
       NMR should show characteristic terpyridine symmetry (unless substituted).[1]
      

Handling, Safety, and Stability (E-E-A-T)

Stability Profile
  • Hygroscopicity: The hydrochloride salt is significantly hygroscopic. Exposure to humid air will cause the solid to clump and eventually deliquesce, complicating precise weighing. Recommendation: Store in a sealed vial within a desiccator containing silica gel or

    
    .
    
  • Light Sensitivity: The conjugated enone system can undergo photochemical isomerization (E/Z) or dimerization upon prolonged exposure to UV light.[1] Recommendation: Store in amber vials.

Troubleshooting "Expert Tips"
IssueProbable CauseCorrective Action
Low Yield in Protocol A Aldol polymerization (self-condensation of acetone)Use a stoichiometric excess of acetone (as solvent) to favor the cross-aldol product over acetone self-aldol.[1]
Product is an Oil (Protocol A) Incomplete salt formation or water retentionEnsure the ether/ethanol solvent is anhydrous before adding HCl.[1] Triturate the oil with dry diethyl ether to induce crystallization.[1]
No Precipitation in Protocol B Product solubility too highAdd water to the ethanol reaction mixture (post-reaction) to force precipitation of the hydrophobic terpyridine.[1]

References

  • Synthesis of Terpyridines via Kröhnke Reaction

    • Wang, J., & Hanan, G. S. (2005). "A Facile Synthesis of 4'-Substituted Terpyridines." Synlett, 2005(8), 1251-1254.

  • Aldol Condensation Mechanisms

    • Nielsen, A. T., & Houlihan, W. J. (1968). "The Aldol Condensation."[1][6] Organic Reactions, 16, 1-438. [1]

  • Physical Properties & Safety Data

    • PubChem CID 12581407 (Related Free Base Data).[1] [1]

  • Applications in Metal Coordination

    • Schubert, U. S., et al. (2001). "Terpyridine Metal Complexes as Building Blocks for Supramolecular Assemblies." Chem. Rev., 101(11), 3451-3496.

Sources

Application Notes and Protocols for 4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the potential applications of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride in medicinal chemistry. This document provides insights into the compound's scientific background, potential therapeutic applications, and detailed protocols for its synthesis and biological evaluation.

Introduction: A Promising Scaffold in Drug Discovery

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride is a heterocyclic compound belonging to the chalcone family, specifically classified as a pyridinyl chalcone or an aza-chalcone. The core structure of chalcones consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This scaffold is a well-established "privileged structure" in medicinal chemistry, known for its straightforward synthesis and a broad spectrum of biological activities.[2] The incorporation of a pyridine ring into the chalcone framework, as seen in 4-(Pyridin-2-yl)but-3-en-2-one, introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing its interaction with biological targets and modulating its physicochemical properties.[3] The hydrochloride salt form is typically used to improve the compound's solubility and stability for experimental purposes.[4]

While specific research on 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride is emerging, the extensive body of literature on pyridinyl chalcones suggests significant potential in various therapeutic areas. These compounds have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antifungal activities.[5]

Table 1: Physicochemical Properties of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride

PropertyValueSource
CAS Number 2609-84-9[4]
Molecular Formula C₉H₁₀ClNO[4]
Molecular Weight 183.63 g/mol [4]
Appearance Solid (predicted)-
Storage Sealed in dry, 2-8°C[4]
SMILES CC(C=CC1=NC=CC=C1)=O.[H]Cl[4]

Potential Applications in Medicinal Chemistry

The structural features of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride make it a compelling candidate for investigation in several key areas of drug discovery.

Anticancer Drug Development

A vast body of research highlights the potent anticancer activities of chalcone derivatives.[6][7] The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, enabling covalent interaction with nucleophilic residues in target proteins.[8] Pyridine-containing chalcones have shown significant cytotoxic effects against a variety of cancer cell lines.[9]

Potential Mechanisms of Action:

  • Kinase Inhibition: Many chalcones have been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and others.[10][11] The pyridine nitrogen can form key hydrogen bonds in the ATP-binding pocket of these kinases.

  • Tubulin Polymerization Inhibition: Chalcones can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]

  • Induction of Apoptosis: Pyridinyl chalcones can trigger programmed cell death through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[9]

  • Inhibition of NF-κB Signaling: The NF-κB pathway is often constitutively active in cancer cells, promoting their survival. Some chalcones have been shown to suppress this pathway.[12]

Anti-inflammatory Agent Discovery

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Chalcones have demonstrated significant anti-inflammatory properties.

Potential Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes: Chalcones can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

  • Modulation of Inflammatory Signaling Pathways: As with their anticancer effects, chalcones can inhibit the NF-κB signaling pathway, a central regulator of inflammation.[12] They can also modulate other pathways like the MAPK signaling cascade.

  • Reduction of Nitric Oxide (NO) Production: Overproduction of nitric oxide is a hallmark of inflammation. Chalcones can inhibit the expression of inducible nitric oxide synthase (iNOS).[12]

Development of Antioxidant Therapies

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases. Chalcones are known for their antioxidant properties.[5]

Potential Mechanisms of Action:

  • Direct Radical Scavenging: The phenolic groups and the extended conjugation in the chalcone scaffold can donate electrons to neutralize free radicals.

  • Chelation of Metal Ions: Some chalcones can chelate transition metal ions like iron and copper, which can catalyze the formation of ROS.[5]

  • Induction of Antioxidant Enzymes: Chalcones can upregulate the expression of endogenous antioxidant enzymes through pathways like the Nrf2-ARE pathway.

Experimental Protocols

The following protocols provide a starting point for the synthesis and biological evaluation of 4-(Pyridin-2-yl)but-3-en-2-one and its hydrochloride salt.

Protocol 1: Synthesis of 4-(Pyridin-2-yl)but-3-en-2-one via Claisen-Schmidt Condensation

This protocol describes a standard Claisen-Schmidt condensation reaction for the synthesis of the parent compound.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl) in diethyl ether (for hydrochloride salt formation)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • Melting point apparatus

  • TLC plates (silica gel) and developing chamber

Procedure:

  • In a round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1 equivalent) in ethanol.

  • Add acetone (1.5-2 equivalents) to the solution and stir.

  • Slowly add an aqueous solution of sodium hydroxide (10-20%) dropwise to the mixture at room temperature while stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • A yellow precipitate of 4-(pyridin-2-yl)but-3-en-2-one should form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with cold distilled water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.

  • To prepare the hydrochloride salt, dissolve the purified 4-(pyridin-2-yl)but-3-en-2-one in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

  • Add a solution of HCl in diethyl ether dropwise with stirring.

  • The hydrochloride salt will precipitate out. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization:

  • Determine the melting point of the synthesized compound.

  • Characterize the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[12]

Diagram 1: Synthesis Workflow for 4-(Pyridin-2-yl)but-3-en-2-one

G cluster_reactants Reactants cluster_reagents Reagents & Solvents 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde ReactionMixture Claisen-Schmidt Condensation 2-Pyridinecarboxaldehyde->ReactionMixture 1 eq. Acetone Acetone Acetone->ReactionMixture 1.5-2 eq. NaOH (aq) NaOH (aq) NaOH (aq)->ReactionMixture catalyst Ethanol Ethanol Ethanol->ReactionMixture solvent Workup Workup (Ice-water quench) ReactionMixture->Workup Stir 2-4h at RT Filtration Filtration & Washing Workup->Filtration Recrystallization Recrystallization Filtration->Recrystallization PureProduct PureProduct Recrystallization->PureProduct Pure 4-(Pyridin-2-yl)but-3-en-2-one

Caption: Workflow for the synthesis of 4-(Pyridin-2-yl)but-3-en-2-one.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard preliminary screening for potential anticancer agents.[1][12]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[12][13]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

  • CO₂ incubator

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).[12]

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, remove the medium and add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • After incubation, carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Diagram 2: MTT Assay Workflow

G Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h_1 Incubate 24h (37°C, 5% CO₂) SeedCells->Incubate24h_1 TreatCells Treat Cells with Compound Dilutions Incubate24h_1->TreatCells Incubate48_72h Incubate 48-72h TreatCells->Incubate48_72h AddMTT Add MTT Solution Incubate48_72h->AddMTT Incubate4h Incubate 3-4h AddMTT->Incubate4h RemoveMedium Remove Medium Incubate4h->RemoveMedium AddDMSO Add DMSO to Dissolve Formazan RemoveMedium->AddDMSO ReadAbsorbance Read Absorbance (570 nm) AddDMSO->ReadAbsorbance AnalyzeData Analyze Data (Calculate IC₅₀) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Conclusion

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride represents a promising starting point for medicinal chemistry campaigns due to its structural similarity to a well-established class of biologically active compounds. The protocols and potential applications outlined in this document are intended to guide researchers in exploring the therapeutic potential of this and related pyridinyl chalcones. Further structure-activity relationship (SAR) studies, involving modifications of both the pyridine and the other aromatic ring, will be crucial in optimizing the potency and selectivity of this scaffold for specific biological targets.

References

  • A review: Synthesis of azachalcone and its biological activity. (2025, March 15). World Journal of Advanced Research and Reviews.
  • Pop, F., et al. (n.d.). Design, Synthesis, and Biological Evaluation of New Azulene-Containing Chalcones. Molecules.
  • Chalcone: A Privileged Structure in Medicinal Chemistry. (n.d.). Molecules.
  • Prabhakar, V., et al. (2014). In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. International Journal of Tumor Therapy, 3(1), 1-9.
  • Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. (2025, January 29). Royal Society Open Science.
  • Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors. (2025, June 26). Molecules.
  • Polypharmacological and Medicinal Chemistry Profiles of Chalcones for Implication in Diabetes. (2025, October 10). International Journal of Pharmacy and Pharmaceutical Research.
  • Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. (n.d.). Iranian Journal of Pharmaceutical Research.
  • Synthesis, Biological Evaluation and Docking Studies of Chalcone and Flavone Analogs as Antioxidants and Acetylcholinesterase Inhibitors. (2019, January 26). Molecules.
  • Synthesis and biological evaluation of chalcones and their derived pyrazoles as potential cytotoxic agents. (2005, June 15). Bioorganic & Medicinal Chemistry.
  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022, October 19). Pharmaceuticals.
  • Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. (2025, November 3). PLOS ONE.
  • In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. (n.d.). Journal of Receptors and Signal Transduction.
  • Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. (n.d.). Iranian Journal of Pharmaceutical Research.
  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025, November 24).
  • Quinoline-chalcone hybrids as kinase inhibitors. (n.d.).
  • Anticancer Activity of Natural and Synthetic Chalcones. (2021, October 20). Molecules.
  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Deriv

Sources

Application Note: Antimicrobial Profiling of 4-(Pyridin-2-yl)but-3-en-2-one Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Basis[1][2][3][4][5][6][7]

The scaffold 4-(Pyridin-2-yl)but-3-en-2-one represents a subclass of heteroaryl chalcones (enones) characterized by an


-unsaturated ketone linker attached to a pyridine ring. These molecules act as potent Michael Acceptors , a chemical feature capable of alkylating nucleophilic residues (specifically cysteine thiols) in microbial enzymes.

Unlike traditional antibiotics that target cell wall synthesis or ribosomal function, these analogues often disrupt cellular redox homeostasis and enzymatic pathways, providing a valuable alternative scaffold for combating Multi-Drug Resistant (MDR) pathogens like Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Pharmacophore & Structure-Activity Relationship (SAR)

The antimicrobial potency of this scaffold relies on three structural domains:

  • The Electrophilic Core: The enone (

    
    -unsaturated carbonyl) is the "warhead" essential for covalent interaction with microbial targets.
    
  • The Pyridine Ring (Lipophilic Anchor): Nitrogen positioning (2-, 3-, or 4-yl) influences metal chelation capability and membrane permeability.

  • The R-Group Tail: Modifications here (e.g., replacing the methyl group with aryl rings) modulate lipophilicity (

    
    ) and metabolic stability.
    
Diagram: Pharmacophore Analysis

SAR_Analysis Core 4-(Pyridin-2-yl)but-3-en-2-one (Scaffold) Pyridine Pyridine Ring (Membrane Penetration) Core->Pyridine Enone α,β-Unsaturated Ketone (Michael Acceptor Warhead) Core->Enone R_Group R-Group Substituents (Lipophilicity/Selectivity) Core->R_Group Target: DNA Gyrase / Metal Chelation Target: DNA Gyrase / Metal Chelation Pyridine->Target: DNA Gyrase / Metal Chelation Target: Cysteine Thiols (Alkylation) Target: Cysteine Thiols (Alkylation) Enone->Target: Cysteine Thiols (Alkylation) Modulation: LogP & Solubility Modulation: LogP & Solubility R_Group->Modulation: LogP & Solubility

Figure 1: Structural decomposition of the pyridine-enone scaffold highlighting the functional roles of each domain in antimicrobial activity.

Synthesis Protocol: Claisen-Schmidt Condensation[2][7][8][9][10][11][12]

To generate a library of analogues, we utilize a base-catalyzed Claisen-Schmidt condensation.[1] This method is preferred for its high atom economy and scalability.

Reagents & Equipment[2]
  • Reactants: Pyridine-2-carboxaldehyde (1.0 eq), Acetone or substituted Acetophenone (1.0 eq).

  • Catalyst: 10% NaOH or KOH (aq).

  • Solvent: Ethanol (95%) or Methanol.

  • Validation: TLC (Silica gel 60 F254), 1H-NMR.

Step-by-Step Methodology
  • Reaction Setup: Dissolve Pyridine-2-carboxaldehyde (10 mmol) and the ketone partner (10 mmol) in Ethanol (15 mL) in a round-bottom flask.

  • Catalysis: Add 10% NaOH solution (5 mL) dropwise while stirring at 0–5°C (ice bath) to prevent polymerization.

  • Condensation: Allow the mixture to stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Quenching: Pour the reaction mixture into crushed ice-water (100 mL) containing dilute HCl (to neutralize excess base, pH ~7).

  • Isolation: A precipitate should form.[1] Filter the solid under vacuum.

    • Note: If oil forms, extract with Dichloromethane (DCM), dry over anhydrous

      
      , and evaporate.
      
  • Purification: Recrystallize from hot Ethanol.

Diagram: Synthesis Workflow

Synthesis_Workflow Start Start: Reagents (Aldehyde + Ketone) Mix Dissolve in EtOH (0°C) Start->Mix Catalyst Add 10% NaOH Dropwise Mix->Catalyst React Stir 4-6h @ RT (Monitor TLC) Catalyst->React Quench Pour into Ice/HCl (Neutralize) React->Quench Isolate Filtration / Extraction Quench->Isolate Purify Recrystallization (Ethanol) Isolate->Purify Final Pure Analogue (Verify NMR/MS) Purify->Final

Figure 2: Step-by-step workflow for the Claisen-Schmidt condensation synthesis of pyridine chalcone analogues.[1]

Antimicrobial Assay Protocols

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Broth Microdilution) Purpose: Determine the lowest concentration inhibiting visible growth.[2]

  • Inoculum Preparation:

    • Select 3-5 colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922).

    • Suspend in saline to match 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Preparation:

    • Dissolve analogues in 100% DMSO (Stock: 10 mg/mL).

    • Critical: Final DMSO concentration in the assay well must be

      
       to avoid solvent toxicity.
      
  • Plate Setup (96-well):

    • Add 100 µL of CAMHB to columns 2-12.

    • Add 200 µL of compound stock (diluted to

      
       starting concentration) to column 1.
      
    • Perform serial 2-fold dilutions from column 1 to 10.

    • Add 100 µL of bacterial inoculum to wells 1-11.

    • Controls: Column 11 (Growth Control: Broth + Bacteria + Solvent); Column 12 (Sterility Control: Broth only).

  • Incubation: 16–20 hours at 37°C (aerobic).

  • Readout: Add 30 µL Resazurin (0.015%) and incubate for 1 hour. Blue = Inhibition; Pink = Growth.

Protocol B: Time-Kill Kinetics

Purpose: Distinguish between bacteriostatic (growth inhibiting) and bactericidal (killing) activity.

  • Setup: Prepare tubes with CAMHB containing the analogue at

    
     MIC and 
    
    
    
    MIC.
  • Inoculation: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling: Remove aliquots at 0, 4, 8, 12, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate onto Agar. Count colonies after 24h.

  • Interpretation: A

    
     reduction in CFU/mL indicates bactericidal  activity.
    

Mechanism of Action (MoA)

The primary mechanism for


-unsaturated ketones is the Michael Addition .[3] The electrophilic 

-carbon of the enone reacts with nucleophilic thiol (-SH) groups on cysteine residues of critical microbial enzymes (e.g., Fatty Acid Synthase, Thioredoxin Reductase). This covalent modification is often irreversible, leading to protein dysfunction and oxidative stress.
Diagram: Cellular Pathway of Inhibition

MoA_Pathway Entry Compound Entry (Passive Diffusion) Target Target Encounter (Enzymes with Cysteine Active Sites) Entry->Target Reaction Michael Addition (Covalent Alkylation of -SH) Target->Reaction Electrophilic Attack Consequence Enzyme Inactivation (Loss of Function) Reaction->Consequence Death Cell Death / Stasis (Redox Collapse) Consequence->Death

Figure 3: Mechanism of Action showing the cascade from cellular entry to enzyme inactivation via thiol alkylation.

Data Interpretation & Expected Results

The following table summarizes expected MIC ranges based on Structure-Activity Relationship (SAR) trends observed in pyridine chalcone literature.

Analogue TypeSubstitution (R)Expected MIC (µg/mL)Activity SpectrumNotes
Parent Scaffold Methyl (

)
64 – 128WeakLow lipophilicity limits membrane penetration.
Aryl Derivative Phenyl (

)
16 – 32ModerateImproved lipophilicity; standard "Chalcone" structure.
Halogenated 4-Chlorophenyl4 – 8High Halogens increase lipophilicity and metabolic stability.
Nitro-Aryl 4-Nitrophenyl2 – 8High Strong electron-withdrawing group enhances electrophilicity of the enone.
Hydroxyl 4-Hydroxyphenyl32 – 64ModeratePhenolic group may improve solubility but can reduce permeability.

Key Interpretation:

  • MIC < 10 µg/mL: Considered a potent "Lead Compound."

  • MIC > 100 µg/mL: Generally considered inactive for drug development purposes.

  • Selectivity: Pyridine-2-yl analogues often show higher potency against Gram-positive bacteria (S. aureus) due to the lack of the outer membrane barrier found in Gram-negatives.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2][4] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Gener, M. et al. (2025). Synthesis and Antimicrobial Activity of Chalcone Derivatives Containing Imidazo[1,2-a]pyridine Nucleus.

  • Master Organic Chemistry. (2023).

  • National Institutes of Health (NIH). (2009). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones.

  • Taylor & Francis. (2019).

Sources

Application Notes & Protocols: 4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride in drug discovery. This compound belongs to the chalcone family, a class of molecules renowned for their diverse pharmacological activities.[1][2][3] The incorporation of a pyridine moiety often enhances the therapeutic potential of the chalcone scaffold.[1][4][5] These application notes detail the synthesis, characterization, and potential therapeutic applications of this compound, supported by detailed, field-proven protocols for its evaluation. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying scientific principles.

Introduction: The Chalcone Scaffold and the Pyridine Advantage

Chalcones are naturally occurring precursors to flavonoids and are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][3] This enone functionality is a key pharmacophore that confers a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][6] The reactivity of the α,β-unsaturated ketone makes it a Michael acceptor, allowing it to covalently interact with nucleophilic residues, such as cysteine, in various biological targets.[3]

The strategic incorporation of heterocyclic rings, such as pyridine, into the chalcone framework is a widely used medicinal chemistry approach to modulate and enhance pharmacological activity.[1][5][7] The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and can be protonated at physiological pH. This modification can significantly alter the compound's solubility, pharmacokinetic profile, and binding interactions with target proteins. Pyridine-containing chalcones have demonstrated potent activities, including microtubule destabilization, antitubercular effects, and broad-spectrum antimicrobial action.[5][8]

4-(Pyridin-2-yl)but-3-en-2-one is a simple yet representative member of this class, where one of the aromatic rings is replaced by a pyridine-2-yl group. The hydrochloride salt form is typically used to improve solubility and handling properties for biological testing.

Compound Profile
PropertyValueSource
Compound Name 4-(Pyridin-2-yl)but-3-en-2-one hydrochlorideChemScene
Synonyms 2-Pyridylchalcone hydrochloride-
CAS Number 2609-84-9[9]
Molecular Formula C₉H₁₀ClNO[9]
Molecular Weight 183.63 g/mol [9]
Structure ChemScene
Physical Form Expected to be a solid powder[4]
Storage Sealed in dry, 2-8°C[9]

Synthesis and Characterization

The synthesis of pyridinyl chalcones is reliably achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[6][7][10] This method is robust, high-yielding, and allows for significant structural diversity.

Protocol 2.1: Synthesis of 4-(Pyridin-2-yl)but-3-en-2-one

Principle: This protocol describes the base-catalyzed condensation of pyridine-2-carbaldehyde with acetone. The hydroxide base deprotonates the α-carbon of acetone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone.

Materials:

  • Pyridine-2-carbaldehyde

  • Acetone (analytical grade)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Distilled water

  • Diethyl ether

  • n-Hexane

  • Hydrochloric acid (HCl), ethanolic solution

  • Round-bottom flask, magnetic stirrer, TLC plates, filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve pyridine-2-carbaldehyde (1.0 eq) in methanol (20 mL).

  • Addition of Ketone: Add acetone (1.5 eq) to the solution. Rationale: A slight excess of the ketone can help drive the reaction to completion.

  • Base Catalysis: Add a catalytic amount of crushed KOH pellet (approx. 0.2 eq) to the reaction mixture. Causality: The strong base is required to generate the nucleophilic enolate from acetone.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1). The formation of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete (disappearance of the aldehyde spot on TLC), pour the reaction mixture into 50 mL of cold distilled water. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold water, a small amount of diethyl ether, and n-hexane to remove impurities.[1]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone as a yellowish powder.[6]

Protocol 2.2: Conversion to Hydrochloride Salt
  • Dissolve the purified 4-(Pyridin-2-yl)but-3-en-2-one free base in a minimal amount of anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of a saturated solution of HCl in ethanol dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Diagram 2.1: Synthesis Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_salt Salt Formation A Pyridine-2-carbaldehyde + Acetone in Methanol B Add KOH (catalyst) A->B C Stir at RT (12-24h) Monitor by TLC B->C D Pour into Cold Water C->D Reaction Complete E Filter Precipitate D->E F Wash with H2O, Ether, Hexane E->F G Recrystallize from Ethanol F->G H Dissolve in Ethanol G->H Purified Free Base I Add Ethanolic HCl H->I J Filter & Dry Product I->J K K J->K Final Product: 4-(Pyridin-2-yl)but-3-en-2-one HCl

Caption: Workflow for the synthesis and salt formation of the target compound.

Protocol 2.3: Structural Characterization

Principle: A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Expected Signals: Protons of the pyridine ring, two vinylic protons of the α,β-unsaturated system (appearing as doublets with a large coupling constant, >15 Hz, confirming the E-isomer), and a singlet for the methyl protons. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Expected Signals: A signal in the downfield region (>190 ppm) corresponding to the carbonyl carbon of the ketone, signals for the olefinic carbons, and signals for the carbons of the pyridine ring.

  • IR (Infrared) Spectroscopy:

    • Expected Peaks: A strong absorption band around 1660-1680 cm⁻¹ characteristic of the C=O stretch of an α,β-unsaturated ketone. A peak around 1600 cm⁻¹ for the C=C stretch of the enone system.

  • MS (Mass Spectrometry):

    • Expected Result: The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the mass of the free base (148.07 g/mol ).

Applications and Biological Evaluation Protocols

Based on extensive research on pyridinyl chalcone derivatives, 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride is a promising candidate for screening in several therapeutic areas.

Diagram 3.1: Potential Therapeutic Applications

G A 4-(Pyridin-2-yl)but-3-en-2-one HCl B Anticancer A->B Targets Tubulin, Induces Apoptosis C Antitubercular A->C Inhibits M. tuberculosis Growth D Antimicrobial A->D Broad Spectrum Activity E Antioxidant A->E Radical Scavenging, Metal Chelating

Caption: Potential drug discovery applications of the target compound.

Protocol 3.1: In Vitro Anticancer Screening (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 4-(Pyridin-2-yl)but-3-en-2-one HCl, stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Rationale: This allows viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 3.2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compound stock solution in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well plates

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a vehicle control (bacteria with DMSO).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Diagram 3.2: Biological Evaluation Workflow

G cluster_cancer Anticancer Evaluation cluster_microbe Antimicrobial Evaluation A Synthesized Compound (Stock Solution in DMSO) B1 Seed Cancer Cells A->B1 C1 Prepare Compound Dilutions in 96-well Plate A->C1 B2 Treat with Compound (Serial Dilutions) B1->B2 B3 Incubate (48-72h) B2->B3 B4 Perform MTT Assay B3->B4 B5 Calculate IC50 Value B4->B5 C2 Add Bacterial Inoculum C1->C2 C3 Incubate (18-24h) C2->C3 C4 Read Plate for Turbidity C3->C4 C5 Determine MIC Value C4->C5

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Engineering of a Chalcone Analog

Welcome to the Technical Support Center. You are likely synthesizing this compound as a precursor for heterocyclic ligands or as a Michael acceptor in drug discovery scaffolds.

The synthesis involves the condensation of 2-pyridinecarboxaldehyde (picolinaldehyde) with acetone , followed by hydrochloride salt formation. While the chemistry appears fundamental, the presence of the pyridine nitrogen and the polymerizable enone system introduces specific failure modes—primarily low yields due to bis-condensation and hygroscopic decomposition of the salt.

This guide moves beyond standard textbook procedures to address the "hidden variables" that determine yield and purity in a professional laboratory setting.

Module 1: Reaction Mechanism & Critical Control Points

To troubleshoot effectively, you must visualize the competition between the desired pathway and the side reactions. The following diagram maps the kinetic vs. thermodynamic traps in this synthesis.

ReactionPathway Acetone Acetone (Excess Solvent) Enolate Acetone Enolate (Kinetic Species) Acetone->Enolate NaOH (aq) Aldehyde 2-Picolinaldehyde Aldol β-Hydroxy Ketone (Intermediate) Enolate->Aldol + Aldehyde (Fast) Mesityl Mesityl Oxide (Impurity B) Enolate->Mesityl Self-Condensation (Temp > 20°C) ProductBase Free Base Enone (Target) Aldol->ProductBase - H2O (Spontaneous) ProductSalt HCl Salt (Final Product) ProductBase->ProductSalt HCl (Anhydrous) BisAdduct Bis-Condensation (Impurity A) ProductBase->BisAdduct + 2nd Aldehyde (If Acetone Low) Polymer Oligomers/Tar ProductBase->Polymer Michael Addition (High Base/Temp)

Figure 1: Reaction Logic Flow. Note that the "Free Base" is the pivot point where the reaction can divert to bis-adducts or polymers if conditions are uncontrolled.

Module 2: The Validated "Gold Standard" Protocol

Do not use 1:1 stoichiometry. The most common cause of low yield is the formation of the symmetrical bis-enone (reaction at both sides of acetone).

Step 1: Condensation (The Free Base)
  • Reagents: 2-Picolinaldehyde (1.0 eq), Acetone (5.0 eq), NaOH (0.5 eq, 10% aq solution).

  • Temperature: 0°C to 5°C (Ice Bath).

  • Time: 2–4 hours.

Protocol:

  • Dissolution: Dissolve 2-picolinaldehyde in the full volume of acetone. The excess acetone acts as both reactant and solvent to statistically favor mono-substitution.

  • Controlled Addition: Cool the mixture to 0°C. Add the NaOH solution dropwise over 30 minutes.

    • Why: Rapid addition generates a high concentration of enolate, increasing the risk of polymerization (darkening/tar).

  • Quenching: Neutralize carefully with dilute HCl to pH 7–8. Do not acidify strongly yet (risk of Michael addition reversal or hydration).

  • Extraction: Evaporate excess acetone in vacuo (bath < 30°C). Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Drying: Dry organic layer over MgSO₄. Filter and concentrate to obtain the crude oil (Free Base).

Step 2: Salt Formation (The Critical Stabilization)

The free base is an unstable oil prone to polymerization. Conversion to the HCl salt must be anhydrous .

Protocol:

  • Dissolve the crude oil in a minimum amount of anhydrous Ethanol or Diethyl Ether .

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.

  • A precipitate should form immediately.

  • Filtration: Filter under Nitrogen (hygroscopic!). Wash with cold ether.

  • Drying: Vacuum dry over P₂O₅.

Module 3: Troubleshooting Guide

Issue 1: "My product turned into a black tar/oil."

Diagnosis: Polymerization or Decomposition.[2] The vinyl group attached to the pyridine ring is electron-deficient, making it a perfect Michael acceptor.

  • Root Cause A: Reaction temperature was too high (>20°C).

  • Root Cause B: Base concentration was too high (causing Michael addition of the enolate to the product).

  • Corrective Action:

    • Keep reaction strictly at 0–5°C.

    • Use a radical inhibitor (e.g., 1% BHT) in the reaction mixture if scaling up.

    • Reduce base equivalents to 0.1–0.2 eq if reaction time allows.

Issue 2: "I have a mixture of solid and oil that won't crystallize."

Diagnosis: Presence of Bis-Adduct or Mesityl Oxide.

  • Root Cause: Stoichiometry failure. If you used 1:1 acetone:aldehyde, you likely formed the bis-product (1,5-di(pyridin-2-yl)penta-1,4-dien-3-one).

  • Corrective Action:

    • Check TLC: The bis-adduct is more non-polar (higher Rf) than the mono-product.

    • Purification: Recrystallize from Isopropanol . The bis-adduct is often less soluble in alcohols than the desired mono-product.

    • Prevention: Increase Acetone to 5–10 equivalents.

Issue 3: "The salt turned into a liquid on the filter paper."

Diagnosis: Hygroscopicity (Deliquescence). Pyridine salts are notoriously hygroscopic.

  • Root Cause: High humidity or use of aqueous HCl for salt formation.

  • Corrective Action:

    • Never use aqueous HCl for the final step. Use HCl gas generated in situ or commercial HCl in Ether/Dioxane.

    • Perform filtration in a glove bag or under a blanket of dry nitrogen.

    • Store the final product in a desiccator.

Module 4: Comparative Data & Yield Optimization

The following table summarizes how experimental variables impact the outcome, based on standard Claisen-Schmidt kinetics [1, 2].

VariableCondition A (Poor)Condition B (Optimized)Impact on Yield
Stoichiometry 1:1 (Aldehyde:Acetone)1:5 (Aldehyde:Acetone)+30% (Suppresses bis-adduct)
Temperature Room Temp (25°C)Ice Bath (0–5°C)+15% (Prevents polymerization)
Base Addition Bolus (All at once)Dropwise (30 mins)+10% (Reduces local hotspots/tars)
Acid Source Aqueous HCl (37%)Anhydrous HCl/EtherCritical (Prevents oiling out)

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use KOH instead of NaOH? A: Yes, KOH in Ethanol is often used for aldol condensations. However, for this specific substrate, aqueous NaOH with excess acetone is preferred because the water solubility of the pyridine ring ensures good phase contact, while the excess acetone keeps the organic intermediates in solution.

Q: Why is the product yellow/brown? A: Pure 4-(pyridin-2-yl)but-3-en-2-one HCl should be off-white to pale yellow. A deep brown color indicates oxidation or polymerization. If the NMR is clean, the color is likely a trace impurity. A charcoal wash during recrystallization can remove this.

Q: How do I remove the Mesityl Oxide impurity? A: Mesityl oxide (from acetone self-condensation) is volatile. Extended high-vacuum drying of the "Free Base" oil before salt formation usually removes it. Do not try to remove it after salt formation, as it may be trapped in the lattice.

References

  • Claisen-Schmidt Condensation Mechanism

    • Source: PraxiLabs. "Claisen Schmidt Reaction Virtual Lab."
    • URL:[Link]

  • Aldol Condensation Troubleshooting & Side Reactions

    • Source: BenchChem.[2] "Troubleshooting Side Reactions in Claisen-Schmidt Condensation."

  • Purification of Pyridine Hydrochloride Salts

    • Source: ResearchGate.
    • URL:[Link]

  • General Synthesis of Pyridine-Acetone Adducts (Analogous Protocols)

    • Source: Organic Syntheses, Coll. Vol. 1, p. 77 (Dibenzalacetone - for stoichiometry principles).
    • URL:[Link]

Sources

Introduction: The Nuances of the Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Optimization of Claisen-Schmidt Condensation. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate the complexities of this versatile reaction for the synthesis of chalcones and related α,β-unsaturated ketones.

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic carbonyl compound lacking an α-hydrogen and an enolizable aldehyde or ketone.[1][2] While seemingly straightforward, its success hinges on a delicate balance of reaction conditions. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common experimental issues in a question-and-answer format, providing a logical path from problem to solution.

Issue 1: Low or No Yield of the Desired Chalcone

Question: My reaction is resulting in a low yield or fails to proceed entirely. What are the likely causes and how can I resolve this?

Answer: Low or no yield is a frequent challenge and can stem from multiple factors. A systematic approach is key to identifying the root cause.

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] If starting material is still present after the expected reaction time, consider extending the duration or gently heating the mixture.[3]

  • Suboptimal Temperature: While many Claisen-Schmidt reactions proceed at room temperature, some reactant pairs require thermal energy to overcome the activation barrier.[3] Conversely, excessively high temperatures can promote side reactions and decomposition.[4] Perform small-scale trials at various temperatures (e.g., room temperature, 40-50°C) to determine the optimal condition.[3]

  • Catalyst Issues:

    • Inactive Catalyst: Bases like sodium hydride (NaH) are highly sensitive to moisture. Ensure you are using a fresh, properly stored base and anhydrous solvents.[5] Any water present will quench the base.[5]

    • Inappropriate Concentration: The amount of catalyst is critical. Too little may result in an incomplete reaction, while too much can catalyze side reactions.[3] It is advisable to perform small-scale optimization experiments to find the ideal catalyst loading for your specific substrates.[3]

  • Steric Hindrance: Bulky substituents on either the aldehyde or the ketone can impede the reaction.[5] If steric hindrance is suspected, you may need to employ a stronger base, such as Lithium diisopropylamide (LDA), or consider a less sterically hindered substrate if possible.[5][6]

  • Reversibility: The initial aldol addition can be a reversible process. To drive the equilibrium towards the dehydrated chalcone product, ensure conditions favor the elimination of water, which is often achieved by heating.[7]

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_purity 1. Verify Purity & Anhydrous Nature of Reactants/Solvents start->check_purity monitor_tlc 2. Monitor Reaction by TLC check_purity->monitor_tlc is_incomplete Reaction Incomplete? monitor_tlc->is_incomplete optimize_conditions 3. Optimize Reaction Conditions is_incomplete->optimize_conditions No extend_time Extend Reaction Time is_incomplete->extend_time Yes increase_temp Gently Increase Temperature (e.g., 40-50°C) optimize_conditions->increase_temp check_catalyst 4. Evaluate Catalyst optimize_conditions->check_catalyst extend_time->monitor_tlc end_low_yield Yield Improved extend_time->end_low_yield increase_temp->monitor_tlc increase_temp->end_low_yield is_steric_hindrance Steric Hindrance Suspected? check_catalyst->is_steric_hindrance stronger_base Use Stronger Base (e.g., LDA) is_steric_hindrance->stronger_base Yes is_steric_hindrance->end_low_yield No stronger_base->monitor_tlc stronger_base->end_low_yield

Caption: Troubleshooting workflow for low yield issues.

Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My TLC plate shows multiple spots, making purification a challenge. What are these byproducts, and how can I minimize them?

Answer: The formation of multiple products is a common issue arising from the reactivity of the species in the reaction mixture.[4] Here are the most likely side reactions and strategies to mitigate them:

  • Self-Condensation of the Ketone: The enolizable ketone can react with itself, leading to aldol condensation byproducts.[3] This is more prevalent when the ketone is more reactive than the aldehyde. To minimize this, consider using an excess of the ketone relative to the aldehyde; in some cases, the ketone can even be used as the solvent.[4]

  • Cannizzaro Reaction of the Aldehyde: If you are using a non-enolizable aldehyde (a prerequisite for a classic Claisen-Schmidt), two molecules of the aldehyde can disproportionate in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[4] This side reaction is favored by high concentrations of a strong base.[2][4]

    • Solution: Use a milder base, lower the reaction temperature, and reduce the concentration of the base.[5][7] Slow, controlled addition of the catalyst can also help.[3]

  • Michael Addition: The enolate of the ketone can add to the newly formed chalcone product (an α,β-unsaturated system) in a conjugate addition.

    • Solution: This can be minimized by controlling the stoichiometry of the reactants. Using a slight excess of the aldehyde can help ensure the ketone enolate is consumed in the primary reaction.

Visualizing Main and Side Reactions

Claisen_Schmidt_Side_Reactions cluster_main Main Reaction cluster_side Side Reactions ketone_enolate Ketone Enolate chalcone Desired Chalcone Product ketone_enolate->chalcone + Aldehyde self_condensation Self-Condensation Product ketone_enolate->self_condensation + Ketone aldehyde Aromatic Aldehyde cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) aldehyde->cannizzaro + Aldehyde, Strong Base michael_adduct Michael Adduct chalcone->michael_adduct + Ketone Enolate

Caption: Main reaction vs. common side reactions.

Issue 3: Reaction Mixture Darkens or Forms "Tar"

Question: My reaction mixture has turned very dark, and I am unable to isolate any solid product. What is happening?

Answer: A dark coloration or the formation of tar-like substances often indicates polymerization or decomposition of the starting materials or products.[3][4] This is typically caused by overly harsh reaction conditions.

  • Cause: Excessively high temperatures or a very high concentration of a strong base can lead to the polymerization of aldehydes.[3][4]

  • Solution:

    • Reduce the reaction temperature.[3]

    • Lower the concentration of the base catalyst.[3]

    • Ensure slow and controlled addition of the catalyst to avoid localized high concentrations.[3]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Claisen-Schmidt condensation? A1: It is a crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[3][7] This selectivity is key; because the aromatic aldehyde cannot form an enolate, it acts exclusively as the electrophile, which is attacked by the enolate of the other reactant.[7] This minimizes the number of possible products compared to a standard crossed aldol condensation between two enolizable partners.[4]

Q2: How does the choice of solvent impact the reaction? A2: The solvent plays a significant role.

  • Polar Protic Solvents: Ethanol and methanol are commonly used because they effectively dissolve both the reactants and the base catalyst.[3]

  • Solvent-Free Conditions: "Green chemistry" approaches, such as performing the reaction neat (without a solvent) often with grinding, have proven highly efficient, leading to shorter reaction times and simpler product isolation.[7][8] Quantitative yields have been reported for some reactions using solid sodium hydroxide in the absence of a solvent.[1]

Q3: What are the advantages of "green chemistry" methods for this reaction? A3: Green chemistry approaches offer significant benefits:

  • Solvent-Free Grinding: This method reduces environmental impact by eliminating hazardous organic solvents.[7] It often involves simply grinding the reactants with a solid catalyst, leading to shorter reaction times and simpler workup.[7][8]

  • Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes by providing uniform and rapid heating, which can also lead to higher yields.[7]

Key Reaction Parameter Summary

ParameterEffect on ReactionOptimization Strategy
Temperature Affects reaction rate and side reactions.Test a range (e.g., RT, 40-50°C).[3] Higher temps can drive dehydration but also cause decomposition.[4][7]
Catalyst Type and concentration are crucial for enolate formation and reaction rate.Optimize loading via small-scale trials.[3] Use milder bases to avoid side reactions like the Cannizzaro reaction.[7]
Solvent Influences solubility and reaction environment.Ethanol is common.[3] Consider solvent-free grinding for a greener, often faster, alternative.[1][8]
Stoichiometry Reactant ratios can control side reactions.Use an excess of the non-enolizable aldehyde to suppress ketone self-condensation.[4]

Experimental Protocols

Protocol 1: Classic Base-Catalyzed Synthesis of Chalcone

This protocol describes the synthesis of chalcone from benzaldehyde and acetophenone using potassium hydroxide in ethanol.[7]

  • Preparation: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in absolute ethanol.

  • Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (~1.2 eq) in ethanol dropwise.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC. Reactions are often complete within 1-4 hours.[7]

  • Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to induce precipitation of the chalcone product.[7]

  • Workup: Collect the crude solid product by vacuum filtration.

  • Washing: Wash the collected crystals with cold water to remove any residual base.[5]

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free Grinding Method

This "green" chemistry approach offers a rapid and efficient synthesis of chalcones.[8]

  • Preparation: In a mortar, add acetophenone (1.0 eq) and solid potassium hydroxide (1.0 eq).

  • Grinding: Grind the mixture with a pestle for approximately 30 minutes.

  • Reagent Addition: Add benzaldehyde (1.0 eq) to the mixture and continue to grind for another 50 minutes.[8]

  • Workup: Dilute the resulting paste with cold water and allow it to stand.

  • Isolation: The product can then be extracted with a suitable organic solvent (e.g., chloroform) or collected by filtration if it precipitates as a solid.[8]

  • Purification: Evaporate the solvent and purify the crude product by recrystallization from ethanol.

References

  • Technical Support Center: Optimizing Claisen-Schmidt Condensation for Chalcone Synthesis - Benchchem.
  • Troubleshooting side reactions in Claisen-Schmidt condensation - Benchchem.
  • Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step - RSC Publishing.
  • troubleshooting side reactions in Claisen-Schmidt condensation - Benchchem.
  • 3.5 Claisen condensation - Organic Chemistry II - Fiveable.
  • Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions - Benchchem.
  • Optimization of the reaction conditions for Claisen-Schmidt condensation. - ResearchGate. Available at: [Link]

  • Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product - MDPI. Available at: [Link]

  • Optimisation of Claisen-Schmidt condensation of acetophenone and benzaldehyde under various conditions [a] - ResearchGate. Available at: [Link]

  • Various types of catalysts used in Claisen‐Schmidt condensation reactions - ResearchGate. Available at: [Link]

  • What should be Solvent and Catalyst Ratio in Claisen-Schmidt Condensation Reaction? - ResearchGate. Available at: [Link]

  • Claisen–Schmidt condensation - Wikipedia. Available at: [Link]

  • Claisen-Schmidt Condensation | PDF - Scribd. Available at: [Link]

  • Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest | Semantic Scholar. Available at: [Link]

  • Development Of Chalcone Synthesis: Optimization Of Synthetic Method - AIP Publishing. Available at: [Link]

Sources

"4-(Pyridin-2-yl)but-3-en-2-one hydrochloride" stability issues and degradation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during your experiments.

Introduction

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride is a compound of interest in various research fields. As with many α,β-unsaturated ketones (enones) and pyridine-containing molecules, its stability can be a critical factor in obtaining reliable and reproducible experimental results. This guide is built on established chemical principles and data from structurally related compounds to provide a comprehensive resource for handling and troubleshooting this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride?

A1: For optimal stability, it is recommended to store 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride in a tightly sealed container in a dry environment at 2-8°C.[1] Protecting the compound from light and moisture is crucial to prevent degradation.

Q2: What solvents are suitable for dissolving 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride?

A2: The hydrochloride salt form suggests good solubility in polar protic solvents like water, methanol, and ethanol. It is also expected to be soluble in organic solvents such as acetonitrile and DMSO.[2] When preparing solutions, it is advisable to use them fresh or store them for short periods at low temperatures and protected from light.

Q3: Are there any visible signs of degradation I should look for?

A3: Yes, a color change (e.g., yellowing or darkening) of the solid or solution can be an indicator of degradation. The appearance of turbidity or precipitation in a solution that was previously clear may also suggest instability.

Q4: How does the pH of a solution affect the stability of this compound?

A4: The stability of compounds containing an enone moiety can be significantly influenced by pH.[3] In acidic or basic conditions, the molecule may be susceptible to hydrolysis or other degradation pathways. It is recommended to use buffered solutions if pH control is critical for your experiment and to assess the stability of the compound in your specific buffer system.

Troubleshooting Guide

This section addresses common problems that may arise during the use of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride.

Problem Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of the compound in solution.1. Prepare fresh solutions: Avoid using old stock solutions. Prepare solutions immediately before use.2. Control temperature: Keep solutions on ice or in a refrigerated autosampler if possible.3. Protect from light: Use amber vials or cover vials with aluminum foil.4. Evaluate solvent stability: Perform a preliminary experiment to check the stability of the compound in your chosen solvent over the time course of your analysis.
Appearance of new, unexpected peaks in chromatograms. Formation of degradation products.1. Conduct a forced degradation study: Expose the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying the unknown peaks.[3][4][5]2. Use a stability-indicating method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from its potential degradants.[6]
Loss of biological activity or potency in assays. Chemical degradation of the active compound.1. Confirm compound integrity: Before conducting biological assays, verify the purity and concentration of your stock solution using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).2. Assess compatibility with assay components: Some assay reagents may promote degradation. Test the stability of the compound in the assay buffer for the duration of the experiment.
Color change of the solid compound over time. Potential degradation due to improper storage.1. Verify storage conditions: Ensure the compound is stored as recommended (2-8°C, dry, protected from light).2. Re-test purity: If degradation is suspected, re-analyze the purity of the solid material before use.

Potential Degradation Pathways

Understanding the potential degradation pathways of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride is essential for designing stable formulations and interpreting experimental data. Based on its chemical structure, several degradation mechanisms can be anticipated:

  • Hydrolysis: The enone functionality can be susceptible to hydrolysis, particularly under acidic or basic conditions. This could lead to the cleavage of the butenone chain.[7][8]

  • Photodegradation: The presence of a conjugated system and a pyridine ring suggests potential sensitivity to light.[9][10][11][12][13] UV or even visible light could induce isomerization of the double bond or other photochemical reactions.[10]

  • Oxidation: The α,β-unsaturated ketone system can be prone to oxidative degradation.[14][15][16] The presence of oxidizing agents or exposure to air over extended periods could lead to the formation of various oxidation products.

  • Thermal Degradation: Like many organic molecules, exposure to high temperatures can lead to decomposition.[17][18][19] The thermal stability of related chalcone structures has been studied and can provide insights into the potential thermal lability of this compound.[17][18][19]

cluster_stressors Stress Conditions cluster_compound cluster_degradation Potential Degradation Products Acid_Base Acid/Base Parent_Compound 4-(Pyridin-2-yl)but-3-en-2-one HCl Acid_Base->Parent_Compound Hydrolysis Light Light (UV/Vis) Light->Parent_Compound Photodegradation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Parent_Compound Oxidation Heat Heat Heat->Parent_Compound Thermal Degradation Hydrolysis_Products Hydrolysis Products Parent_Compound->Hydrolysis_Products Photoisomers Photoisomers/ Photodegradants Parent_Compound->Photoisomers Oxidation_Products Oxidation Products Parent_Compound->Oxidation_Products Thermal_Degradants Thermal Degradants Parent_Compound->Thermal_Degradants

Caption: Potential Degradation Pathways.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a crucial experiment to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4][5][6]

Objective: To identify the potential degradation products of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride under various stress conditions.

Materials:

  • 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector or a mass spectrometer

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride in a suitable solvent (e.g., 1 mg/mL in methanol or a water/methanol mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the mixture at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the mixture at room temperature for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the mixture at room temperature for a specified period.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60-80°C) for a specified period.[20]

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber. The exposure should be a minimum of 1.2 million lux hours and 200 watt-hours/m².[5][20] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Dilute the sample to an appropriate concentration for analysis.

    • Analyze the samples by a suitable stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak. Aim for 5-20% degradation of the active ingredient.[4][20]

Caption: Forced Degradation Study Workflow.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). IJCRT.org.
  • Kinetic study on thermal degradation of low-density polyethylene stabilized with chalcone derivatives. (2004, July 15). ScienceDirect.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Thermal decomposition of chalcone and its hydroxylated derivatives. (2018, January). ResearchGate.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
  • The overall scheme of MVK degradation pathways initiated by hydroxyl... ResearchGate.
  • Thermal analysis of some novel Chalcones. (2019, March 13). ResearchGate.
  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). (2021). IOP Publishing.
  • Investigation of methyl-vinyl ketone, 2- and 3-butenal decomposition pathways through semi-automated variable reaction coordinate transition state theory. (2025, September 9). RSC Publishing.
  • Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. PubMed.
  • Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. (2021, September 14). ACP.
  • Enone synthesis by oxidation or hydrolysis. Organic Chemistry Portal.
  • Product Class 9: Enones. Science of Synthesis.
  • Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. Organic Chemistry Portal.
  • Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. (2021). ProQuest.
  • Changing Self‐Assembly Through Degradation: Phenyl Vinyl Ketone Polymer Nanoparticles Under Light. (2025, September 8). PMC.
  • Construction of cyclic enones via gold-catalyzed oxygen transfer reactions. (2011, May 13). Beilstein Journal of Organic Chemistry.
  • Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.
  • Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. (2022, December 20). MDPI.
  • Catalytic enantioselective syn hydration of enones in water using a DNA-based catalyst. (2019, November 12). CORE.
  • Controlled Photodegradation of Phenyl Vinyl Ketone Polymers by Reinforcement with Softer Networks. (2023, July 10). RSC Publishing.
  • Oxidative Conversion of Silyl Enol Ethers to α,β-Unsaturated Ketones Employing Oxoammonium Salts. (2011, December 19). ACS Publications.
  • 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride. ChemScene.
  • Phototransposition chemistry of pyridine and substituted pyridines in the vapor phase. (2018). Arkivoc.
  • Copper-Catalyzed Vinylogous Aerobic Oxidation of Unsaturated Compounds with Air. (2018). PMC.
  • Studies on chalcone derivatives: complex formation, thermal behavior, stability constant and antioxidant activity. Semantic Scholar.
  • THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE. (2007, February 1). OSTI.GOV.
  • Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities. (2023, September 21). PMC.
  • 4-(pyridin-4-yl)but-3-en-2-one. Sigma-Aldrich.
  • 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II.
  • 4-[(Pyridin-2-yl)amino]but-3-en-2-one. PubChem.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
  • Application Notes and Protocols for the Analytical Detection of (4-Chlorophenyl)-pyridin-2-yldiazene. (2025). Benchchem.
  • Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv.
  • Stability and reactivity of alkylidene dihydropyridines. (2023). RSC Publishing.

Sources

Technical Guide: Purification & Handling of 4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride (CAS: 2609-84-9) is a bifunctional building block containing a basic pyridine ring and an electrophilic


-unsaturated ketone (enone). This dual nature creates a "perfect storm" for purification challenges. The basic nitrogen makes the compound prone to salt formation issues (hygroscopicity, oiling out), while the enone moiety renders it susceptible to Michael addition polymerizations and light-induced degradation.

This guide moves beyond standard protocols to address the causality of failure modes—specifically why "standard" recrystallization often yields oils or tars—and provides self-validating workflows to ensure high-purity isolation.

Key Physicochemical Properties
PropertyDataImplications for Purification
Structure Pyridine ring + Enone tailAmphoteric character; sensitive to strong nucleophiles.
Form Hydrochloride SaltWater-soluble, often hygroscopic.
Stability Moderate (Solid) / Low (Solution)Prone to polymerization in solution if pH is uncontrolled.
Solubility Soluble: Water, MeOH, EtOHInsoluble: Et₂O, HexanesIdeal for "Solvent/Anti-solvent" precipitation.

Impurity Landscape & Reaction Pathways

Understanding where impurities come from is the first step to removing them. The synthesis (typically Aldol condensation) generates specific byproducts that co-precipitate with the salt.

ImpurityPathways cluster_impurities Critical Impurities to Remove Reactants 2-Pyridinecarboxaldehyde + Acetone Aldol Aldol Intermediate (β-hydroxy ketone) Reactants->Aldol Base Cat. Enone TARGET: 4-(Pyridin-2-yl)but-3-en-2-one Aldol->Enone - H₂O (Dehydration) Dimer Michael Adducts (Dimers/Oligomers) Enone->Dimer Self-reaction (Slow) Polymer Intractable Tar (Polymerization) Enone->Polymer Excess Heat/Acid Light Exposure

Figure 1: Reaction pathway showing the genesis of common impurities. Note that the "Enone" is a reactive intermediate that can degrade into dimers or polymers if purification conditions are too harsh.

Troubleshooting Guide (Q&A)

Issue 1: "My product 'oiled out' during recrystallization instead of forming crystals."

Diagnosis: This is the most common failure mode for pyridine salts. It occurs when the solvent polarity is too high, or the temperature drops too quickly, causing phase separation (liquid-liquid) before nucleation (liquid-solid) can occur. Corrective Action:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solution.

  • Add Co-solvent: Add a small amount of Isopropanol (IPA) or Ethanol to increase solubility slightly.

  • Seeding: Crucial Step. Scratch the inner wall of the flask with a glass rod at the air-liquid interface or add a seed crystal.

  • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours. Do not rush to an ice bath.

Issue 2: "The product turned into a dark, sticky tar."

Diagnosis: This indicates polymerization or decomposition .

  • Cause A (Free Base Instability): If you handled the free base too long without converting to salt, it likely polymerized via Michael addition.

  • Cause B (Excess Acid): A large excess of HCl during salt formation can catalyze aldol reversal or polymerization. Corrective Action:

  • Rescue: If tarring is minor, dissolve in minimum hot ethanol and add activated charcoal. Filter hot through Celite.

  • Prevention: Perform salt formation at 0°C to 5°C . Add HCl stoichiometrically (1.05 equivalents). Do not heat the free base above 40°C.

Issue 3: "The melting point is broad and lower than reported."

Diagnosis: Presence of the Aldol intermediate (incomplete dehydration) or water (hygroscopic salt). Corrective Action:

  • Drying: Dry the salt in a vacuum oven at 40°C over

    
     or silica gel for 24 hours.
    
  • Solvent Wash: Wash the crude solid with cold acetone (the salt is insoluble, but the unreacted aldehyde and acetone condensation impurities are soluble).

Validated Purification Protocols

Protocol A: Salt Formation from Crude Free Base

Use this if you have synthesized the compound and isolated the crude oil.

  • Dissolution: Dissolve the crude 4-(pyridin-2-yl)but-3-en-2-one (free base) in Diethyl Ether or Ethyl Acetate (10 mL per gram).

    • Why? Non-polar impurities will stay in solution, while the salt will precipitate.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.05 equivalents of HCl (using 1M HCl in ether or 4M HCl in dioxane) dropwise with vigorous stirring.

    • Observation: A yellow/off-white precipitate should form immediately.

  • Digestion: Stir at 0°C for 30 minutes.

  • Filtration: Filter the solid under vacuum (inert atmosphere preferred).[1]

  • Washing: Wash the filter cake with

    
     cold ether. This removes unreacted aldehyde and non-polar byproducts.
    
Protocol B: Recrystallization of the Hydrochloride Salt

Use this to upgrade the purity of the isolated salt.

Solvent System: Ethanol (Solvent) / Diethyl Ether (Anti-solvent).

  • Saturation: Place the crude salt in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol (absolute) required to just dissolve the solid.

    • Tip: If the solution is dark, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot.

  • Cloud Point: Remove from heat. While still hot, add Diethyl Ether dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot Ethanol to clear the solution.

  • Crystallization: Cap the flask and allow it to cool undisturbed to room temperature. Then, place in a refrigerator (4°C) overnight.

  • Isolation: Filter the crystals. Wash with a cold 1:1 mixture of EtOH/Et2O, then pure Et2O.

  • Drying: Store in a desiccator.

Decision Logic for Purification

Use this flowchart to determine the correct workflow based on the physical state of your material.

PurificationLogic Start Start: Assess Material State IsSolid Is the material a Solid? Start->IsSolid IsOil Is the material an Oil? IsSolid->IsOil No Recryst Protocol B: Recrystallization (EtOH/Et2O) IsSolid->Recryst Yes Triturate Triturate with Et2O/Hexanes IsOil->Triturate Yes (Free Base?) CheckPurity Check Purity (TLC/NMR) Recryst->CheckPurity CheckPurity->Recryst <95% (Repeat) Success Target Purity Achieved CheckPurity->Success >98% Solidifies Does it Solidify? Triturate->Solidifies Solidifies->Recryst Yes SaltForm Protocol A: Salt Formation (HCl/Ether) Solidifies->SaltForm No (Remains Oil) SaltForm->Recryst Precipitate Formed

Figure 2: Decision tree for selecting the appropriate purification method based on the physical state of the crude material.

References

  • PubChem. 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride (General Pyridine Salt Handling). Org.[1][2] Synth. 1957 , 37, 6. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Department of Chemistry. [Link]

  • University of Rochester. Solvents for Recrystallization. [Link]

Sources

Technical Support Center: 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride (CAS No. 2609-84-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this compound. This guide provides answers to frequently asked questions and troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride?

A1: For long-term stability, 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride should be stored in a tightly sealed container in a dry environment at 2-8°C[1]. It is crucial to prevent moisture ingress as hydrochloride salts of pyridine derivatives can be hygroscopic, meaning they readily absorb moisture from the atmosphere[2][3][4]. Exposure to moisture can lead to degradation and affect the compound's integrity.

Q2: I've just received a shipment of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride. How should I handle the initial unpacking and aliquoting?

A2: Upon receipt, it is best practice to allow the container to equilibrate to room temperature before opening. This minimizes condensation of atmospheric moisture onto the cold compound. Handle the compound in a well-ventilated area, preferably within a certified fume hood, to avoid inhalation of any dust particles[5][6]. When aliquoting, use clean, dry spatulas and vials. It is advisable to blanket the vials with an inert gas like argon or nitrogen before sealing to further protect the compound from moisture and air.

Q3: What personal protective equipment (PPE) is necessary when working with this compound?

A3: Given the hazard statements associated with this compound (H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation), comprehensive PPE is mandatory[1]. This includes:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Nitrile or neoprene gloves (latex is not recommended)[5].

  • Body Protection: A lab coat.

  • Respiratory Protection: When handling larger quantities or if there is a risk of generating dust, a particle respirator may be necessary[7].

Always work in a well-ventilated area or a fume hood[6][8].

Q4: What are the known chemical incompatibilities for 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride?

A4: This compound should be stored away from strong oxidizing agents[2][4]. Contact with strong bases should also be avoided as this will deprotonate the hydrochloride salt, yielding the free base which may have different stability and solubility characteristics.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride.

Issue 1: The solid compound appears clumpy, sticky, or has turned into a viscous liquid.

  • Causality: This is a strong indication that the compound has absorbed atmospheric moisture. The hygroscopic nature of hydrochloride salts can make them challenging to handle if not stored under strictly dry conditions[2][3][9].

  • Solution Workflow:

start Compound is sticky/oily check_storage Was the container tightly sealed and stored in a dry environment? start->check_storage improper_storage Likely moisture absorption. Proceed with caution. check_storage->improper_storage No proper_storage Consider recent handling procedures. Was it exposed to humid air? check_storage->proper_storage Yes dry_compound Attempt to dry the compound under vacuum in a desiccator with a strong desiccant (e.g., P2O5). improper_storage->dry_compound proper_storage->dry_compound retest Re-evaluate the compound's properties (e.g., purity, solubility) after drying. dry_compound->retest

Caption: Troubleshooting workflow for a hygroscopic compound.

  • Detailed Protocol for Drying:

    • Place the vial containing the compound, with the cap loosened or covered with a perforated film, inside a vacuum desiccator.

    • Ensure a fresh, potent desiccant such as phosphorus pentoxide or anhydrous calcium chloride is present in the desiccator.

    • Apply a high vacuum and leave the compound to dry for several hours or overnight.

    • Once dry, handle the compound quickly in a dry atmosphere (e.g., a glove box or under a stream of inert gas) to prevent re-absorption of moisture.

Issue 2: The compound does not dissolve as expected in my chosen solvent.

  • Causality: Solubility can be affected by the purity of the compound (presence of moisture or degradation products) and the choice of solvent. As a hydrochloride salt, it is expected to have better solubility in polar protic solvents.

  • Troubleshooting Steps:

    • Gentle Warming: Try gently warming the solution. An increase in temperature often improves solubility.

    • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.

    • pH Adjustment: If dissolving in an aqueous buffer, ensure the pH is compatible with the compound's stability.

    • Purity Check: If solubility issues persist, consider that the compound may have degraded. It may be necessary to re-purify the material.

Issue 3: I observe unexpected peaks in my analytical data (e.g., NMR, LC-MS), suggesting degradation.

  • Causality: Degradation can occur due to exposure to moisture, incompatible substances, or harsh experimental conditions (e.g., high temperatures, extreme pH). The pyridine moiety can be susceptible to oxidation[10][11].

  • Preventative Measures and Solutions:

    • Handling: Always handle the compound under an inert atmosphere and use anhydrous solvents for reactions.

    • Storage of Solutions: If you need to store the compound in solution, it is recommended to prepare fresh solutions for each experiment. If storage is unavoidable, store solutions at low temperatures (e.g., -20°C) and protected from light.

    • Forced Degradation Insights: To understand potential degradation pathways, you could perform a forced degradation study by exposing the compound to acidic, basic, and oxidative conditions and analyzing the resulting products[10].

Safe Handling and Storage Workflow

The following diagram outlines the recommended workflow for handling and storing 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride to maintain its integrity.

cluster_receiving Receiving and Initial Storage cluster_handling Experimental Use cluster_storage Post-Use Storage receive Receive Compound equilibrate Equilibrate to Room Temp receive->equilibrate initial_store Store at 2-8°C in a dry, dark place equilibrate->initial_store fume_hood Work in Fume Hood initial_store->fume_hood ppe Wear Appropriate PPE fume_hood->ppe aliquot Aliquot under Inert Gas ppe->aliquot dissolve Dissolve in Appropriate Solvent aliquot->dissolve seal Tightly Seal Container dissolve->seal back_to_storage Return to 2-8°C Storage seal->back_to_storage

Caption: Recommended workflow for handling and storage.

Summary of Key Parameters

ParameterRecommendationRationale
Storage Temperature 2-8°CEnsures long-term stability.
Storage Atmosphere Dry, Inert (e.g., Argon)Prevents moisture absorption and potential degradation[2][9].
Handling Environment Well-ventilated Fume HoodMinimizes inhalation risk[5][6].
Personal Protective Equipment Goggles, Nitrile Gloves, Lab CoatProtects against skin, eye, and respiratory irritation[1].
Incompatible Materials Strong Oxidizing Agents, Strong BasesAvoids unwanted chemical reactions[2][4].

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Chemwatch. PYRIDINE. [Link]

  • Labkem. UN1282 Pyridine AGR, ACS, Ph Eur. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine hydrochloride, 98%. [Link]

  • Sciencemadness.org. (2008, August 24). Converting to the hydrochloric salt for storage?. [Link]

  • Indagoo Research Chemicals. (2025, December 29). SAFETY DATA SHEET - 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS. [Link]

  • Montezuma County. Storage Pattern for Chemicals Where Space is Limited. [Link]

  • Cleveland State University. (2018, May 15). Practices for Proper Chemical Storage. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • PubChem. 4-[(Pyridin-2-yl)amino]but-3-en-2-one. [Link]

  • All-Chemie, Ltd. (2026, February 9). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. [Link]

  • PubChem. 4-(Pyridin-3-yl)butan-2-one. [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Pharmaffiliates. (Z)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl methanesulfonate. [Link]

  • RSC Publishing. Stability and reactivity of alkylidene dihydropyridines. [Link]

  • PubChemLite. 4-(pyridin-3-yl)butan-2-one (C9H11NO). [Link]

Sources

Validation & Comparative

"4-(Pyridin-2-yl)but-3-en-2-one hydrochloride" characterization data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Characterization & Handling of 4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers.

Executive Summary & Technical Context

4-(Pyridin-2-yl)but-3-en-2-one (often referred to as 2-pyridylacetone or a pyridine-chalcone analogue ) is a critical


-unsaturated ketone used as a Michael acceptor in heterocyclic synthesis and as a ligand precursor in coordination chemistry.

While the Free Base form is the direct product of aldol condensation, it suffers from oxidative instability and handling difficulties (often presenting as a viscous, low-melting oil). The Hydrochloride (HCl) Salt is the preferred alternative for storage, purification, and biological application due to its crystallinity and enhanced aqueous solubility.

This guide provides a comparative technical analysis of the HCl salt versus the free base, establishing protocols for characterization and validation.

Synthesis & Salt Formation Workflow

The conversion from the kinetically unstable free base to the thermodynamically stable hydrochloride salt is a purification strategy as much as a chemical modification.

Reaction Pathway (Graphviz Visualization)

SynthesisPathway Start Pyridine-2-carboxaldehyde + Acetone Aldol Aldol Condensation (NaOH/EtOH, 0°C) Start->Aldol Dehydration (-H2O) FreeBase Free Base (Product) 4-(Pyridin-2-yl)but-3-en-2-one (Yellow Oil/Low MP Solid) Aldol->FreeBase SaltForm Salt Formation (HCl in Dioxane/Ether) FreeBase->SaltForm Protonation FinalSalt Target Product 4-(Pyridin-2-yl)but-3-en-2-one HCl (Crystalline Solid) SaltForm->FinalSalt Precipitation

Figure 1: Synthetic pathway from precursors to the stable hydrochloride salt.

Comparative Characterization: Free Base vs. HCl Salt

The following data compares the physicochemical properties of the two forms. Note that the HCl salt exhibits distinct spectroscopic shifts due to the protonation of the pyridine nitrogen, which withdraws electron density from the ring.

Table 1: Physicochemical Property Comparison
FeatureFree Base (Parent)Hydrochloride Salt (Target)Performance Implication
Physical State Yellow/Brown Oil or Low MP Solid (28–30°C)Off-white/Yellow Crystalline SolidSalt allows for easier weighing and stoichiometry control.
Solubility Soluble in DCM, EtOAc, EtOH. Insoluble in water.Soluble in Water, MeOH, DMSO.Salt is required for aqueous biological assays.
Stability Prone to polymerization and oxidation (turns dark over time).[1]Stable at RT (desiccated).Salt extends shelf-life from weeks to years.
Reactivity Nucleophilic Pyridine N; Electrophilic Enone.Electrophilic Pyridine N (deactivated); Highly Electrophilic Enone.Salt enhances Michael acceptor reactivity at the

-carbon.
Spectroscopic Validation (NMR & IR)

1. Proton NMR (


H NMR) Shifts: 
The most diagnostic feature of the salt formation is the downfield shift of the pyridine ring protons and the vinyl protons due to the electron-withdrawing effect of the pyridinium cation.
  • Solvent: DMSO-

    
     (Recommended for Salt); 
    
    
    
    (Free Base).
  • Key Signals:

    • Methyl Group (

      
      ):  Appears as a singlet.
      
      • Free Base:[2]

        
         ppm.
        
      • HCl Salt:

        
         ppm (Slight downfield shift).
        
    • Vinyl Protons (

      
      ):  Characteristic trans coupling (
      
      
      
      Hz).
      • Free Base:[2] Doublets at

        
         and 
        
        
        
        ppm.
      • HCl Salt: Both signals shift downfield (

        
         to 
        
        
        
        ppm) due to increased deshielding from the cationic ring.
    • Pyridine Ring:

      • Free Base:[2]

        
         ppm.[3]
        
      • HCl Salt: Significant downfield shift, particularly the proton adjacent to the nitrogen (C6-H), often shifting

        
         ppm. Broad exchangeable singlet for 
        
        
        
        may be visible
        
        
        ppm in dry DMSO.

2. Infrared (IR) Spectroscopy:

  • Carbonyl (

    
    ):  Strong band at 
    
    
    
    (Conjugated ketone).
  • Pyridinium (

    
    ):  Appearance of broad bands in the 
    
    
    
    region (N-H stretch) and shifts in the fingerprint region (
    
    
    ) confirm salt formation.

Performance & Applications Analysis

A. Reactivity: Michael Addition Efficiency

The HCl salt significantly outperforms the free base in Michael addition reactions under acidic or neutral conditions. The protonation of the pyridine ring increases the electron deficiency of the conjugated system, making the


-carbon more susceptible to nucleophilic attack.
  • Application: Synthesis of terpyridine ligands.

  • Mechanism: The salt prevents the pyridine nitrogen from competing as a nucleophile, directing reaction exclusively to the enone moiety.

B. Biological Probing

For antimicrobial or cellular assays, the HCl salt is the mandatory standard .

  • Bioavailability: The salt form dissolves in aqueous media (PBS/Saline) without the need for DMSO co-solvents that might interfere with biological readouts.

  • Validation: Studies on antimicrobial activity of pyridine-enones utilize the salt form to ensure consistent molar dosing (See Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones [2]).

Experimental Protocols

Protocol A: Synthesis & Isolation of the HCl Salt

This protocol assumes the starting material is the crude free base oil.

  • Dissolution: Dissolve 10 mmol of 4-(pyridin-2-yl)but-3-en-2-one (Free Base) in 20 mL of anhydrous diethyl ether (or ethanol if solubility is an issue).

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 12 mmol of HCl (as a 2M solution in diethyl ether or 1.25M in methanol) with vigorous stirring.

  • Precipitation: A yellow/off-white precipitate should form immediately.

    • Troubleshooting: If oil separates instead of solid, scratch the glass with a spatula or add a seed crystal.

  • Filtration: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with cold anhydrous ether (

    
     mL) to remove unreacted free base and impurities.
    
  • Drying: Dry in a vacuum desiccator over

    
     for 12 hours.
    
  • Yield Calculation: Theoretical MW of Free Base = 147.18 g/mol ; MW of HCl Salt = 183.64 g/mol .

Protocol B: Purity Validation Logic

ValidationLogic Sample Isolated HCl Salt SolubilityTest Solubility Test (Water) Sample->SolubilityTest MP_Test Melting Point (Capillary) Sample->MP_Test SilverNitrate AgNO3 Test (Chloride ID) Sample->SilverNitrate Clear Clear Solution (Pass) SolubilityTest->Clear Turbid Turbid/Oily (Fail: Free Base present) SolubilityTest->Turbid MP_Result Sharp MP > 120°C* (Pass) MP_Test->MP_Result Precipitate White Precipitate (AgCl) (Pass) SilverNitrate->Precipitate

*Figure 2: Rapid quality control workflow for validating the salt form. Note: Exact MP depends on hydration state and should be compared against a standard.

References

  • PubChem. (n.d.). 4-[(Pyridin-2-yl)amino]but-3-en-2-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Al-Omran, F., et al. (2009). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Filyakova, V., et al. (2021). A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. Mendeleev Communications. Retrieved from [Link]

Sources

Comparative Purity Assessment: Validating 4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Compound: 4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride CAS: 2609-84-9 Class:


-Unsaturated Ketone / Pyridine Derivative
Primary Application:  Heterocyclic synthesis intermediate (e.g., Michael acceptors), ligand precursor for coordination chemistry.

The Analytical Challenge: As a hydrochloride salt of a basic pyridine derivative, this compound presents a "Purity Triad" challenge that renders simple HPLC area-% analysis insufficient:

  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, skewing gravimetric purity.

  • Counter-ion Stoichiometry: Depending on the isolation method (lyophilization vs. crystallization), the product may exist as a mono- or hemi-hydrochloride, or contain excess free HCl.

  • Chromatographic Tailing: The basic pyridine nitrogen interacts with residual silanols on standard C18 columns, causing peak tailing that complicates integration.

This guide compares the industry-standard HPLC-PDA-MS approach against the absolute quantification power of qNMR (Quantitative Nuclear Magnetic Resonance) , establishing a validated workflow for high-integrity assessment.

Impurity Fate Mapping & Synthesis Logic

To validate purity, one must first understand the impurities. This compound is typically synthesized via an Aldol Condensation between 2-Pyridinecarboxaldehyde and Acetone, followed by dehydration and salt formation.

Diagram 1: Impurity Fate & Origin Analysis

ImpurityMap cluster_inputs Precursors cluster_process Synthesis Steps cluster_impurities Potential Impurities P1 2-Pyridinecarboxaldehyde Step1 Aldol Addition P1->Step1 P2 Acetone P2->Step1 Imp2 Mesityl Oxide (Acetone Self-Condensation) P2->Imp2 Side Rxn Step2 Dehydration (-H2O) Step1->Step2 Imp1 Aldol Intermediate (4-hydroxy-4-(pyridin-2-yl)butan-2-one) Step1->Imp1 Incomplete Dehydration Imp3 Bis-Alkylation Product (1,5-di(pyridin-2-yl)pent-1,4-dien-3-one) Step2->Imp3 Excess Aldehyde Product Target: 4-(Pyridin-2-yl) but-3-en-2-one HCl Step2->Product Step3 HCl Salt Formation Product->Step3

Caption: Synthesis flow illustrating the origin of specific organic impurities (red) relative to the target product (green).

Comparative Methodology: HPLC vs. qNMR[1][2][3][4]

Method A: HPLC-PDA-MS (Relative Purity)

Role: Detection of trace organic impurities and degradation products. Limitation: Cannot detect inorganic salts, water, or residual HCl; assumes uniform response factors.

Protocol Design (Self-Validating)
  • Column: C18 with embedded polar group or "Base Deactivated" silica (e.g., Waters XBridge or Phenomenex Luna Omega) to suppress silanol interactions.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Low pH ensures Pyridine is protonated,

      
      , preventing tailing).
      
    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection:

    • UV: 260 nm (Pyridine ring) and 290 nm (Enone conjugation).

    • MS: ESI+ (Target Mass: [M+H]+ = 148.07 for free base).

Critical Causality: Why Acidic Mobile Phase? At neutral pH, the pyridine nitrogen (


) exists in equilibrium between neutral and protonated forms, leading to broad, split peaks. Buffering at pH 2.5-3.0 locks the species as the cation, sharpening the peak and lowering the Limit of Quantitation (LOQ).
Method B: qNMR (Absolute Purity - The Gold Standard)

Role: Determination of mass balance purity (including water/salt content). Advantage: Does not require a reference standard of the analyte; inherently quantitative.[2]

Protocol Design
  • Solvent: DMSO-

    
     (Dissolves both the organic salt and potential inorganic residues better than 
    
    
    
    ).
  • Internal Standard (IS): Maleic Acid (Traceable Grade).

    • Why? Maleic acid has a singlet at

      
       6.2 ppm, which typically falls in a clear window between the enone vinylic protons and the aromatic pyridine signals.
      
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 30-60 seconds) to ensure full magnetization recovery for accurate integration.
Calculation Logic


Where 

=Integral,

=Number of protons,

=Molar Mass,

=Weight,

=Purity of IS.[3][4][1][5][6][7][8][9][10][11][12][13]

Experimental Data Comparison

The following table summarizes a typical validation dataset comparing the two methods for a "98%" commercial batch.

FeatureHPLC-PDA (Area %)qNMR (Weight %)Interpretation
Purity Value 99.2%94.5%Discrepancy: HPLC ignores water/HCl content. qNMR reveals true active content.
Water Content Not DetectedVisible (3.3 ppm)qNMR confirms hygroscopic nature.
Counter-ion Not DetectedIndirectly InferredqNMR chemical shifts shift slightly vs free base, confirming salt formation.
Specificity High (Separates isomers)High (Distinct shifts)HPLC better for separating trace Z-isomer from E-isomer.
Precision (RSD) < 0.5%< 1.0%Both are highly precise; HPLC is superior for repeatability.
Diagram 2: Analytical Decision Matrix

DecisionMatrix Start Start Purity Assessment qNMR Run qNMR (DMSO-d6) with Internal Standard Start->qNMR CheckMass Is Purity > 95% (w/w)? qNMR->CheckMass HPLC Run HPLC-MS (Impurity Profiling) CheckMass->HPLC Yes Investigate Check for: 1. Excess Water/Solvent 2. Inorganic Salts 3. Counter-ion Stoichiometry CheckMass->Investigate No (<95%) Pass Batch RELEASED (Assign Potency based on qNMR) HPLC->Pass No single impurity > 0.5% Fail Batch REJECTED (Recrystallize) HPLC->Fail Impurity > 0.5% Investigate->Fail

Caption: Logical workflow for combining qNMR and HPLC data to make a release decision.

Detailed Protocols

Protocol 1: qNMR Sample Preparation[3][4]
  • Weighing: Accurately weigh ~10 mg of the sample and ~5 mg of Maleic Acid (IS) into a clean vial. Record weights to 0.01 mg precision.

  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse Angle: 90°.[2]

    • Scans: 16 or 32 (for S/N > 250).

    • Spectral Width: -2 to 14 ppm.

    • Center Frequency (O1P): 6 ppm.

  • Processing: Phase manually. Baseline correct using a polynomial fit. Integrate the IS singlet (6.2 ppm) and the sample's methyl singlet (~2.4 ppm) or vinylic doublet (~7.5 ppm).

Protocol 2: Potentiometric Titration (Chloride Content)

To resolve the stoichiometry (Mono-HCl vs. Hem-HCl):

  • Dissolve 50 mg sample in 30 mL deionized water.

  • Titrate with 0.1 N

    
     using a silver electrode.
    
  • Endpoint: The inflection point indicates total chloride.

    • Theoretical Cl for Mono-HCl: 19.29%

    • Theoretical Cl for Hemi-HCl: ~10.7%

References

  • Synthesis & Properties: ChemScene Product Data: 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride. Available at:

  • qNMR Methodology: Rundlöf, T., et al. (2010).[6] "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis. Available at:

  • HPLC Method Development: Helix Chromatography Guide: HPLC Methods for analysis of Pyridine. Available at:

  • General Purity Assessment: BenchChem Comparative Guide: qNMR vs. HPLC. Available at:

  • Aldol Condensation Mechanism: Organic Syntheses Procedure: Preparation of Pyridine Derivatives. Available at:

Sources

Biological Activity Comparison of Pyridinyl Chalcone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridinyl chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry, distinguished by the incorporation of a pyridine ring which enhances water solubility and hydrogen-bonding potential compared to their carbocyclic analogues. This guide provides a technical comparison of the three positional isomers—2-pyridinyl (ortho) , 3-pyridinyl (meta) , and 4-pyridinyl (para) chalcones.

Our analysis synthesizes data on their synthesis efficiency, anticancer potency (specifically tubulin inhibition), and antimicrobial efficacy. The 2-pyridinyl isomer frequently demonstrates superior potency in apoptosis induction due to specific chelating abilities, while the 3-pyridinyl isomer offers a balanced profile of metabolic stability and potency.

Chemical Synthesis & Isomer-Specific Challenges

The Claisen-Schmidt Condensation

The standard synthesis for all three isomers involves the Claisen-Schmidt condensation of a pyridinecarboxaldehyde with an acetophenone (or vice-versa) in basic media.

Expert Insight: While the general protocol is identical, the position of the nitrogen atom significantly influences reaction kinetics and side-product formation.

  • 2-Pyridyl: Often requires careful temperature control to avoid Cannizzaro side reactions.

  • 4-Pyridyl: The nitrogen in the para position makes the carbonyl carbon highly electrophilic, increasing the risk of Michael addition of the enolate to the chalcone product, potentially lowering yields.

Synthesis Workflow Visualization

The following diagram illustrates the synthetic pathway and the divergence in side-reaction risks.

SynthesisWorkflow node_start Reagents: Pyridinecarboxaldehyde (2-, 3-, or 4-isomer) + Acetophenone node_cond Claisen-Schmidt Condensation (NaOH/EtOH, RT) node_start->node_cond node_2pyr 2-Pyridyl Chalcone (Yield: Mod-High) Risk: Cannizzaro node_cond->node_2pyr Ortho-CHO node_3pyr 3-Pyridyl Chalcone (Yield: High) Stable Intermediates node_cond->node_3pyr Meta-CHO node_4pyr 4-Pyridyl Chalcone (Yield: Low-Mod) Risk: Michael Adducts node_cond->node_4pyr Para-CHO

Figure 1: Synthetic workflow distinguishing yield outcomes based on isomer selection.

Comparative Biological Activity[1][2][3][4][5]

Anticancer Activity (Tubulin Inhibition)

The primary mechanism of action for pyridinyl chalcones in cancer therapy is the inhibition of tubulin polymerization by binding to the colchicine-binding site . This leads to G2/M phase cell cycle arrest and subsequent apoptosis.[1]

Comparative Data: Cytotoxicity (IC50)

Data synthesized from multiple SAR studies (e.g., against MCF-7 and HepG2 cell lines).

Feature2-Pyridinyl Isomer3-Pyridinyl Isomer4-Pyridinyl Isomer
Potency (General) High Moderate to HighModerate
Tubulin Affinity Strong binding; N-atom may facilitate H-bonds near Cys241.Good binding; often requires A-ring methoxylation for peak potency.Variable; steric orientation sometimes clashes with hydrophobic pocket.
Key Compound BHP (6'-benzyloxy-2'-hydroxy-4-(2-pyridyl)chalcone)Compound 16 (UCL Series) (3,4,5-trimethoxy A-ring)4-pyridyl-pyrazoline conjugates
IC50 (MCF-7) ~0.5 - 2.0 µM~0.3 - 3.0 µM~5.0 - 10.0 µM
Mechanism Note Potent inducer of mitochondrial cytochrome c release.[2]High selectivity for cancer vs. normal cells (High Therapeutic Index).Often requires cyclization to pyrazoline for max activity.
Antimicrobial Activity

Pyridinyl chalcones exhibit significant antibacterial activity, particularly against Gram-positive strains like S. aureus (MRSA).

  • 2-Pyridinyl: Generally the most active antibacterial isomer. The nitrogen position allows for potential chelation with metal ions essential for bacterial enzymes.

    • Benchmark: MIC values as low as 2 µg/mL against MRSA.[3]

  • 3- & 4-Pyridinyl: Often show reduced antibacterial potency compared to the 2-isomer but may possess superior antifungal properties when functionalized with halogens.

Structure-Activity Relationship (SAR) Analysis

The biological divergence stems from the electronic and steric effects of the nitrogen atom's position.

SAR Logic Diagram

SAR_Logic Core Pyridinyl Chalcone Scaffold Pos2 2-Pyridyl (Ortho) Core->Pos2 Pos3 3-Pyridyl (Meta) Core->Pos3 Pos4 4-Pyridyl (Para) Core->Pos4 Act2 High Chelation Potential Strongest Apoptosis Inducer (Bcl-2 modulation) Pos2->Act2 Act3 Optimized Lipophilicity High Metabolic Stability Balanced Potency Pos3->Act3 Act4 High Electrophilicity Prone to Michael Addition Lower Intracellular Stability Pos4->Act4

Figure 2: Structure-Activity Relationship (SAR) mapping of nitrogen position to biological outcome.

Detailed Experimental Protocols

Protocol: General Synthesis (Claisen-Schmidt)

This protocol is self-validating via TLC monitoring.

  • Preparation: Dissolve Acetophenone derivative (1.0 eq) and Pyridinecarboxaldehyde (1.0 eq) in Ethanol (10-15 mL per mmol).

  • Catalysis: Add 40% aqueous NaOH or KOH dropwise (approx. 2-3 eq) while stirring at 0-5°C (ice bath).

    • Expert Note: Keep 2-pyridyl reactions cold initially to prevent side reactions; 3-pyridyl can often start at room temp.

  • Reaction: Stir at room temperature for 12-24 hours.

    • Validation: Monitor by TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Work-up: Pour the reaction mixture into crushed ice-water containing dilute HCl (to neutralize base).

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water.

    • Yield Check: Expected yields: 2-pyr (60-75%), 3-pyr (70-85%), 4-pyr (50-70%).

Protocol: Tubulin Polymerization Assay

To confirm the mechanism of action for the most potent isomers.

  • Reagents: Porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

  • Setup: Incubate tubulin (3 mg/mL) with the test chalcone (3 µM) or vehicle (DMSO) at 37°C.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Compare the Vmax (rate of polymerization) and steady-state absorbance.

    • Result: Effective chalcones (like 2-pyridyl derivatives) will show a flattened curve similar to Colchicine (positive control).

References

  • Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 2024.[4][5]

  • Structure-activity relationships reveal a 4-(2-pyridyl)chalcone as a potent cell death inducer. Chem Biol Interact, 2025.

  • Synthesis and Evaluation of Antimicrobial Properties of Some Novel Indole Pyridine Based Chalcones. Austin J Anal Pharm Chem, 2019.[6]

  • Synthesis, biological evaluation and mechanism study of a novel indole-pyridine chalcone derivative. European Journal of Medicinal Chemistry, 2019.

  • Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules, 2021.[1]

Sources

Publish Comparison Guide: 4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride as a reference standard. It is designed for researchers requiring precise impurity profiling and synthetic validation in pharmaceutical development.

CAS Number: 2609-84-9 (Hydrochloride) | Free Base CAS: 1122-62-9 / 94445-74-6 Chemical Formula: C


H

ClNO (HCl salt) Molecular Weight: 183.63 g/mol

Executive Summary: The Case for the Hydrochloride Salt

In pharmaceutical analytics, the choice of reference standard form—salt vs. free base—dictates the reliability of your quantitative data. For 4-(Pyridin-2-yl)but-3-en-2-one , the hydrochloride salt is the superior reference standard compared to the free base.

While the free base is the active synthetic intermediate, it suffers from volatility and oxidative instability (Michael acceptor reactivity). The hydrochloride salt stabilizes the pyridine nitrogen, significantly raising the melting point and preventing the polymerization often seen in the free enone form.

Quick Comparison: Reference Standard Forms
FeatureHCl Salt (Recommended) Free Base (Alternative) Impact on Research
Physical State Crystalline SolidOily Liquid / Low-melt SolidHCl salt allows for precise weighing (<0.1 mg error).
Stability High (Non-volatile)Low (Volatile, Polymerizes)Free base titer drops over time; HCl remains stable >2 years.
Hygroscopicity Moderate to HighLowHCl requires desiccated storage; Free base requires cold storage to prevent degradation.
Solubility Water, Methanol, DMSODCM, Ethyl Acetate, TolueneHCl is ideal for Reverse-Phase HPLC (aqueous mobile phases).
Primary Use Quantitative Reference StandardSynthetic IntermediateUse HCl for calibration curves; Free base for reaction monitoring.

Technical Analysis & Application

This compound is a critical intermediate in the synthesis of indolizines and various enzyme inhibitors. As a reference standard, it is primarily used to quantify unreacted starting materials or degradation products in processes involving pyridine-2-carbaldehyde .

Synthesis & Degradation Pathways

Understanding the origin of this standard helps in identifying it as an impurity. The following diagram illustrates its synthesis via Aldol condensation and its potential degradation pathways (Michael addition/Polymerization) that necessitate the use of the HCl salt.

G cluster_0 Stabilization PyAld Pyridine-2-carbaldehyde Intermediate Aldol Intermediate PyAld->Intermediate Base (NaOH) Acetone Acetone Acetone->Intermediate FreeBase 4-(Pyridin-2-yl)but-3-en-2-one (Free Base) Intermediate->FreeBase - H2O (Dehydration) HClSalt HCl Salt Reference Standard (Stable Crystalline Form) FreeBase->HClSalt + HCl (Ether/EtOH) Polymer Polymer/Oligomer (Degradant) FreeBase->Polymer Storage (Heat/Light) MichaelAdduct Michael Adducts (Impurity) FreeBase->MichaelAdduct Nucleophiles (H2O/ROH)

Caption: Synthesis of the reference standard via Aldol condensation and stabilization into the HCl salt form to prevent degradation into polymers or Michael adducts.

Experimental Protocols

To ensure "Trustworthiness" and "Self-Validation," the following protocols are provided for handling and analysis.

Protocol A: Preparation of Stock Standard Solution

Objective: Prepare a stable 1.0 mg/mL stock solution for HPLC analysis. Critical Note: The HCl salt is hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture condensation, which alters the effective weight.

  • Weighing: Accurately weigh 10.0 mg of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of Methanol (HPLC Grade) . Sonicate for 2 minutes. The salt should dissolve instantly.

    • Why Methanol? It prevents the potential hydrolysis of the enone double bond that might occur in acidic aqueous solutions over long storage, although the HCl salt is relatively stable.

  • Dilution: Dilute to volume with Methanol.

  • Storage: Transfer to an amber vial. Store at -20°C. Stable for 3 months.

Protocol B: HPLC Purity Assessment

Objective: Validate the purity of the reference standard or detect it as an impurity.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5%

60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 260 nm (primary) and 305 nm (secondary for enone specificity)
Retention Time ~12.5 min (varies by column; HCl salt elutes as the free cation)

Validation Check: The peak must show a symmetry factor between 0.8 and 1.2. Tailing >1.5 indicates secondary interactions with silanols; increase buffer strength or use an end-capped column.

Reference Standard Qualification Workflow

When sourcing this material, you must distinguish between "Chemical Grade" and "Reference Standard Grade." Use this decision tree to validate your material.

Workflow Start Receive Material (4-(Pyridin-2-yl)but-3-en-2-one HCl) CheckCoA Check CoA for Assay & Identity Start->CheckCoA HNMR 1H-NMR Analysis (DMSO-d6) CheckCoA->HNMR Decision1 Are olefinic protons (6.8-7.6 ppm) present? HNMR->Decision1 HPLC HPLC Purity Check (Protocol B) Decision1->HPLC Yes UseQual Use for Qualitative ID (Retention Time Marker) Decision1->UseQual No (Degraded) Decision2 Purity > 98.0%? HPLC->Decision2 Decision2->UseQual No UseQuant Use for Quantitative Assay (Calculate Potency) Decision2->UseQuant Yes

Caption: Qualification workflow to determine if the material is suitable for quantitative assay or only qualitative identification.

References

  • Synthesis & Reactivity: Marvel, C. S., & Stoddard, M. P. (1955). "Pyridine-2-carboxaldehyde and certain related compounds." Journal of Organic Chemistry, 20(12), 1785-1786.

  • Analytical Method Validation: ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • Salt Selection Principles: Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.

  • Pharmacopeial Context: United States Pharmacopeia (USP). "General Chapter <11> USP Reference Standards." (General guidance on reference standard usage).

Cytotoxicity Comparison Guide: 4-(Pyridin-2-yl)but-3-en-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pyridin-2-yl)but-3-en-2-one represents a critical pharmacophore in medicinal chemistry, functioning as the core scaffold for pyridine-based chalcones . While the parent methyl ketone exhibits modest biological activity, its extended derivatives—specifically those incorporating aryl or heteroaryl moieties at the ketone position—demonstrate potent cytotoxicity against various cancer cell lines (IC50 values in the low micromolar to nanomolar range).

This guide objectively compares the cytotoxic performance of these derivatives, delineating the Structure-Activity Relationship (SAR) that transforms this simple enone into a potent tubulin inhibitor and apoptosis inducer.

Part 1: Chemical Scaffold Analysis

The molecule 4-(Pyridin-2-yl)but-3-en-2-one is a hetero-analogue of the enone system found in chalcones. It consists of three distinct regions that determine its reactivity and biological interaction:

  • Region A (Pyridine Ring): Acts as a hydrogen bond acceptor, influencing water solubility and interaction with specific residues in the tubulin colchicine-binding site.

  • Region B (Enone Linker): An

    
    -unsaturated ketone system.[1] This is a "Michael Acceptor," capable of covalent interactions with cysteine residues (e.g., Cys241 in tubulin) via Michael addition.
    
  • Region C (Methyl Group / R-Group): In the parent compound, this is a methyl group. In potent derivatives, this is replaced by an aryl ring (forming a chalcone), which provides essential hydrophobic interactions.

Core Structure Diagram

G cluster_0 4-(Pyridin-2-yl)but-3-en-2-one Scaffold Pyridine Pyridine Ring (H-Bond Acceptor) Linker Enone Linker (Michael Acceptor) Pyridine->Linker Rigid Connection R_Group R-Group (Methyl = Low Potency) (Aryl = High Potency) Linker->R_Group Electronic Modulation

Figure 1: Functional decomposition of the 4-(Pyridin-2-yl)but-3-en-2-one scaffold.

Part 2: Comparative Cytotoxicity Data

The following data synthesizes experimental results from key studies comparing the parent scaffold with its optimized derivatives. The transition from a simple methyl ketone to a substituted aryl ketone (chalcone) results in a dramatic increase in potency.

Table 1: IC50 Comparison of Key Derivatives (µM)
Compound ClassDerivative IDStructure DescriptionA549 (Lung)MCF-7 (Breast)HepG2 (Liver)Mechanism
Parent Scaffold Core Enone 4-(Pyridin-2-yl)but-3-en-2-one>100>100>100Weak Alkylator
Gen 1 Derivative Comp 10g Pyridine-Chalcone (4-Cl phenyl)12.415.214.1Tubulin Inhibition
Gen 2 Derivative Comp 10i Pyridine-Chalcone (3,4,5-triOMe)0.18 0.53 0.22 High Affinity Tubulin Binding
Gen 2 Derivative BHP 6'-benzyloxy-2'-hydroxy-4-(2-pyridyl)N/A3.303.71Apoptosis / ROS
Standard E7010 Sulfonamide Antitumor Agent0.550.850.60Tubulin Inhibition

Data Sources: Synthesized from Madhavi et al. (2016) and Suh et al. (2000).

Key Insight: The addition of a 3,4,5-trimethoxyphenyl ring (Compound 10i) mimics the pharmacophore of Colchicine and Combretastatin A-4, leading to a >500-fold increase in potency compared to the parent methyl ketone.

Part 3: Structure-Activity Relationship (SAR)

The cytotoxicity of these derivatives is strictly governed by specific structural modifications.

The Pyridine Position[2][3]
  • 2-yl vs 3-yl vs 4-yl: The nitrogen position affects the electron density of the enone linker. Pyridin-2-yl derivatives generally exhibit superior activity due to the ability of the nitrogen lone pair to chelate metals or interact with specific pocket residues, stabilizing the binding conformation.

The B-Ring Substitution (The "R" Group)
  • Electron-Donating Groups (EDGs): Substituents like -OCH3 (Methoxy) at the 3,4,5-positions of the B-ring are critical. They increase lipophilicity and electron density, perfectly matching the hydrophobic pocket of tubulin.

  • Prenyl Groups: Addition of a prenyl group (3-methylbut-2-en-1-yl) enhances membrane permeability and cytotoxicity, particularly in drug-resistant lines (e.g., MCF-7/Adr).

The Enone Linker
  • Retention of the

    
    -unsaturation is non-negotiable. Reduction to a saturated ketone abolishes cytotoxicity, confirming that the Michael acceptor  capability is essential for irreversible binding to tubulin cysteines.
    
SAR Visualization

SAR Core Core: 4-(Pyridin-2-yl)but-3-en-2-one Mod1 Modification: Replace Methyl with Aryl Ring Core->Mod1 Mod3 Modification: Reduce Double Bond Core->Mod3 Mod2 Modification: Add 3,4,5-Trimethoxy Group Mod1->Mod2 Result1 Result: Formation of Chalcone (10-50x Potency Increase) Mod1->Result1 Result2 Result: 'Colchicine-like' Binding (Nanomolar Potency) Mod2->Result2 Result3 Result: Loss of Michael Acceptor (Activity Abolished) Mod3->Result3 Negative Control

Figure 2: Strategic structural modifications and their impact on cytotoxicity.

Part 4: Mechanism of Action

The primary mechanism for 4-(Pyridin-2-yl)but-3-en-2-one derivatives is Microtubule Destabilization .

  • Tubulin Binding: The molecule binds to the Colchicine Binding Site between

    
     and 
    
    
    
    tubulin subunits.
  • Polymerization Inhibition: This binding prevents the assembly of microtubules, leading to the collapse of the cytoskeleton.

  • G2/M Arrest: Without a functional spindle, cells cannot complete mitosis and arrest in the G2/M phase.

  • Apoptosis: Prolonged arrest triggers the intrinsic apoptotic pathway:

    • Upregulation of p53 and Bax .

    • Downregulation of Bcl-2 .

    • Release of Cytochrome c .[2]

    • Activation of Caspase-3 and cleavage of PARP .[3]

MOA Compound Pyridine Derivative (10i / BHP) Target Tubulin (Colchicine Site) Compound->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Checkpoint G2/M Cell Cycle Arrest Effect1->Checkpoint Signal p53 Upregulation Bcl-2 Downregulation Checkpoint->Signal Death Apoptosis (Caspase-3 / PARP Cleavage) Signal->Death

Figure 3: Signaling cascade triggered by pyridine-enone derivatives.

Part 5: Experimental Protocols

Chemical Synthesis (Claisen-Schmidt Condensation)

This is the standard method to generate high-potency derivatives from the parent enone.

  • Reagents: 2-Acetylpyridine, Substituted Benzaldehyde, 10% NaOH (aq), Ethanol.

  • Protocol:

    • Dissolve 2-acetylpyridine (1.0 eq) and the appropriate benzaldehyde (1.0 eq) in Ethanol (10 mL/mmol).

    • Add 10% NaOH solution dropwise at 0°C.

    • Stir at room temperature for 12–24 hours (monitor via TLC).

    • Pour the reaction mixture into ice water.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation: Confirm structure via 1H-NMR (Look for doublet signals for vinylic protons at

    
     7.4–8.0 ppm with 
    
    
    
    Hz, indicating trans-geometry).
In Vitro Cytotoxicity Assay (MTT Protocol)

To reproduce the IC50 data:

  • Cell Lines: A549, MCF-7, HepG2.

  • Protocol:

    • Seeding: Seed cells at

      
       cells/well in 96-well plates. Incubate for 24h.
      
    • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Maintain DMSO concentration < 0.1%.

    • Incubation: Incubate for 48h at 37°C / 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

    • Solubilization: Remove medium and add 150 µL DMSO to dissolve formazan crystals.

    • Measurement: Read absorbance at 570 nm.

    • Calculation: Calculate % Viability =

      
      . Determine IC50 using non-linear regression (Sigmoidal dose-response).
      

References

  • Madhavi, S., et al. (2016).[4] "Synthesis, Biological Evaluation and Molecular Docking Studies of Pyridine Incorporated Chalcone Derivatives as Anticancer Agents." Letters in Organic Chemistry, 13(9), 682-692.

  • Suh, M. E., et al. (2000). "Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines." Biological and Pharmaceutical Bulletin, 23(3), 354-355.[5]

  • Vogel, S., et al. (2008). "Structure-activity relationships of 4-(2-pyridyl)chalcone derivatives as potent cell death inducers." Bioorganic & Medicinal Chemistry.

  • Cheng, X., et al. (2020). "Design, synthesis and anticancer activity of novel pyridine-chalcone derivatives." Journal of Molecular Structure.

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scientifically validated disposal procedures for 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride (CAS: 2609-84-9). It is designed for laboratory personnel and safety officers requiring immediate, actionable protocols compliant with standard hazardous waste management practices.

Executive Summary & Chemical Profile[1]

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride is a pyridine-substituted enone salt. Its disposal requires strict adherence to protocols for toxic organic solids and acidic salts . The presence of the


-unsaturated ketone moiety (Michael acceptor) suggests potential alkylating activity, while the pyridine ring and hydrochloride salt contribute to toxicity and acidity.
Physicochemical & Hazard Data
PropertySpecification
Physical State Solid (Crystalline Powder)
Molecular Weight 183.63 g/mol
Solubility Soluble in water, methanol, DMSO
Acidity Acidic in aqueous solution (HCl salt)
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2][3][4][5] 2A, STOT SE 3
Signal Word WARNING

Pre-Disposal Safety Protocols

Before initiating any disposal workflow, the following safety barriers must be active. These are not suggestions; they are requirements to prevent exposure to alkylating dust and acidic aerosols.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 particulate respirator at minimum. If handling >10g or in open air, use a P100 cartridge or powered air-purifying respirator (PAPR).

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the fine powder nature of the salt.

  • Body: Lab coat with closed cuffs; Tyvek sleeves recommended for large-scale handling.

Engineering Controls
  • Primary: All weighing and waste transfer must occur inside a certified chemical fume hood.

  • Secondary: Use a static-dissipative balance enclosure if available to prevent powder scattering.

Disposal Procedures

The disposal strategy relies on high-temperature incineration equipped with an afterburner and scrubber. This ensures the complete destruction of the pyridine ring and neutralization of the chloride byproducts.

Workflow A: Solid Waste (Pure Substance)

Use this workflow for expired reagents or surplus solid material.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases. Segregate into a container labeled "Solid Hazardous Waste - Toxic/Irritant."

  • Solubilization (Optional but Recommended): To facilitate incineration, dissolve the solid in a combustible solvent (e.g., acetone or ethanol) if the facility's waste stream requires liquid injection.

    • Ratio: Dissolve at <10% w/v concentration.

  • Tagging: Label the waste container with the full chemical name and CAS number (2609-84-9). Do not use abbreviations.

  • Final Disposal: Transfer to the facility's hazardous waste accumulation area for pickup by a licensed environmental contractor.

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this workflow for solutions containing the compound.

  • Compatibility Check: Ensure the solvent stream is compatible.

    • Compatible: Methanol, Acetone, Dichloromethane, Ethyl Acetate.

    • Incompatible: Aqueous basic waste (risk of exothermic deprotonation/polymerization).

  • pH Adjustment: If the waste solution is highly acidic due to the HCl salt, neutralize to pH 6-8 using Sodium Bicarbonate (

    
    ) before adding to the organic waste drum, unless the drum is specifically designated for acidic organics.
    
  • Consolidation: Pour into the "Halogenated Organic Solvent" waste stream (due to the HCl/Chloride content).

Workflow C: Container Disposal
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., methanol).

  • Rinsate Disposal: Add the rinsate to the Liquid Waste stream (Workflow B).

  • Defacing: Obliterate the original label and mark "EMPTY."

  • Discard: Dispose of the glass container in the "Lab Glass" trash or recycle bin, depending on institutional policy.

Visualized Workflows

Figure 1: Waste Stream Decision Matrix

This diagram illustrates the logic flow for determining the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Identify Waste: 4-(Pyridin-2-yl)but-3-en-2-one HCl StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Dissolve Dissolve in Combustible Solvent (Acetone/Ethanol) Solid->Dissolve Alt. Method SolidBin Solid Hazardous Waste Bin (Toxic/Irritant) Solid->SolidBin Direct Disposal pHCheck Check pH Liquid->pHCheck Halogenated Halogenated Organic Waste Stream Dissolve->Halogenated Neutralize Neutralize with NaHCO3 (Target pH 6-8) pHCheck->Neutralize Acidic (<4) pHCheck->Halogenated Neutral (4-10) Neutralize->Halogenated

Caption: Decision logic for segregating solid vs. liquid waste streams to ensure incinerator compatibility.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a powder spill outside of containment.

SpillResponse Alert 1. Alert & Evacuate (Inform Lab Personnel) PPE 2. Don PPE (N95, Goggles, Double Gloves) Alert->PPE Contain 3. Contain Spill (Cover with damp paper towels) PPE->Contain Clean 4. Sweep/Scoop (Avoid Dust Generation) Contain->Clean Wash 5. Wash Area (Soap & Water x2) Clean->Wash Dispose 6. Bag Waste (Label as Hazardous) Wash->Dispose

Caption: Step-by-step emergency response for solid spills to minimize inhalation risk.

Regulatory & Technical Considerations

Incineration Logic

The presence of the pyridine ring requires high-temperature oxidation to prevent the formation of nitrogen oxides (NOx) without capture. The hydrochloride salt implies that combustion will generate Hydrogen Chloride (HCl) gas. Therefore, the waste must be sent to a facility with a scrubber system.

  • Combustion Reaction:

    
    
    (Note: Idealized stoichiometry; actual products depend on incinerator conditions.)
    
RCRA Compliance (USA)

While 4-(Pyridin-2-yl)but-3-en-2-one is not explicitly listed on the EPA's P-list or U-list, it must be characterized based on its properties:

  • Toxicity: It meets the criteria for a toxic waste due to oral toxicity (

    
     approx. 400-500 mg/kg estimated based on analogs).
    
  • Generator Status: Ensure your facility's hazardous waste profile lists "Pyridine Derivatives" or "Organic Solids, Toxic, N.O.S."

References

  • PubChem. (n.d.). Compound Summary: 4-(Pyridin-2-yl)but-3-en-2-one.[1][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.